Vibralactone B
Description
This compound has been reported in Boreostereum vibrans with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4R,6S)-4-(hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)3-4-12-8(15-10(12)14)5-11(6-13)9(12)16-11/h3,8-9,13H,4-6H2,1-2H3/t8-,9-,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVROLINHAPPT-XPXLGCRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12C(CC3(C1O3)CO)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@]12[C@H](C[C@]3([C@@H]1O3)CO)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vibralactone B: A Technical Guide to its Discovery, Isolation, and Pancreatic Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibralactone B, a novel β-lactone-containing natural product, has garnered significant attention within the scientific community due to its potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound from the basidiomycete fungus Boreostereum vibrans. Detailed experimental protocols for the cultivation of the source organism, extraction and purification of the target compound, and assessment of its enzymatic inhibition are presented. Quantitative data on isolation yields and inhibitory concentrations are summarized for comparative analysis. Furthermore, this document illustrates the biosynthetic pathway of vibralactone and the experimental workflow for its isolation through detailed diagrams, offering a valuable resource for researchers interested in natural product chemistry, enzymology, and the development of novel anti-obesity therapeutics.
Introduction
Vibralactone was first isolated in 2006 from the cultures of the basidiomycete fungus Boreostereum vibrans (also known as Stereum vibrans)[1][2]. This discovery unveiled a unique fused β-lactone scaffold with significant biological activity[1]. Among the various congeners isolated, this compound has been a subject of interest. The primary mechanism of action of vibralactones is the inhibition of pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols[3][4]. By inhibiting this enzyme, this compound effectively reduces fat absorption, making it a promising candidate for the development of anti-obesity drugs[3][4]. The inhibitory potency of vibralactone has been reported to be comparable to that of Orlistat, a commercially available anti-obesity drug[4].
Data Presentation
Pancreatic Lipase Inhibitory Activity
The inhibitory activity of this compound and its parent compound, Vibralactone, against pancreatic lipase is typically quantified by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | IC50 (µg/mL) |
| Vibralactone | 0.4 | ~1.8 | Orlistat | 0.18 |
| Vibralactone Derivative C1 | - | 0.014 | - | - |
Note: The molecular weight of Vibralactone is approximately 222.25 g/mol . The IC50 value for this compound specifically is not as commonly reported as that of the parent Vibralactone, but it is a major component isolated from the producing organism[5].
Isolation Yield
The yield of this compound from the fermentation of Boreostereum vibrans can vary depending on the culture conditions and scale of the fermentation.
| Fermentation Scale | Crude Extract Yield | Purified this compound Yield |
| 400 L | 353 g | > 3 g |
| 175 L | 170 g (from filtrate) + 183 g (from mycelia) | Not specified |
Experimental Protocols
Cultivation of Boreostereum vibrans
3.1.1. Fungal Strain and Culture Medium
The fungus Boreostereum vibrans can be maintained on potato dextrose agar (PDA) plates. For large-scale production of this compound, a liquid fermentation is employed. The culture medium composition is as follows[6]:
-
Glucose: 5%
-
Peptone (from porcine meat): 0.15%
-
Yeast powder: 0.5%
-
KH2PO4: 0.05%
-
MgSO4: 0.05%
3.1.2. Fermentation Conditions
The fermentation is typically carried out in Erlenmeyer flasks containing the sterilized culture medium. The flasks are inoculated with mycelia of B. vibrans and incubated on a rotary shaker at 28°C and 160 rpm for approximately 23 days[7].
Extraction and Isolation of this compound
3.2.1. Extraction
-
The culture broth (e.g., 400 L) is filtered to separate the mycelia from the filtrate[6].
-
The filtrate is extracted multiple times (e.g., four times) with an equal volume of ethyl acetate (EtOAc)[6].
-
The mycelia are extracted separately with a mixture of chloroform and methanol (CHCl3/MeOH, 1:1, v/v)[6].
-
The EtOAc extracts from the filtrate and the mycelia are combined and concentrated under reduced pressure to yield a crude extract[6].
3.2.2. Isolation and Purification
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel (200–300 mesh)[6]. The column is eluted with a gradient of petroleum ether/acetone, starting from 100:0 and gradually increasing the polarity to 0:100, to afford several fractions[6].
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A typical mobile phase is a mixture of acetonitrile and water[6].
-
Sephadex LH-20 Chromatography: Final purification can be achieved by column chromatography on Sephadex LH-20 with acetone as the eluent to yield pure this compound[6]. A yield of over 3 grams of this compound has been reported from a large-scale fermentation[8].
Pancreatic Lipase Inhibition Assay
The inhibitory activity of this compound against porcine pancreatic lipase can be determined using a colorimetric or fluorometric assay. A common method utilizes p-nitrophenyl butyrate (p-NPB) as the substrate, which upon hydrolysis by lipase, releases the chromogenic product p-nitrophenol[9].
3.3.1. Reagents
-
Porcine pancreatic lipase (e.g., 20 mg/mL stock solution in TRIS buffer, pH 7.0)
-
TRIS buffer (100 mM Tris-HCl, 5 mM CaCl2, pH 7.0)
-
p-Nitrophenyl butyrate (p-NPB) (e.g., 10 mM stock solution in dimethylformamide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
96-well microplate
-
Microplate reader
3.3.2. Assay Procedure
-
Prepare an enzyme buffer by diluting the porcine pancreatic lipase stock solution in TRIS buffer[9].
-
In a 96-well microplate, add the enzyme buffer to each well.
-
Add varying concentrations of the test compound (this compound) to the wells. A control well should contain the solvent used to dissolve the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes)[9].
-
Initiate the reaction by adding the p-NPB substrate solution to each well[9].
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation[9].
-
The percentage of lipase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Biosynthetic Pathway of Vibralactone
The biosynthesis of vibralactone in Boreostereum vibrans begins with the precursor 4-hydroxybenzoate. This precursor undergoes a series of enzymatic transformations, including prenylation, reduction, and oxidative ring expansion, to form the characteristic fused β-lactone structure[10].
Caption: Biosynthetic pathway of Vibralactone from 4-hydroxybenzoate.
Experimental Workflow for this compound Isolation
The isolation of this compound from the culture of Boreostereum vibrans follows a multi-step process involving fermentation, extraction, and chromatographic purification.
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound, isolated from Boreostereum vibrans, represents a promising natural product lead for the development of novel therapeutics targeting obesity through the inhibition of pancreatic lipase. This technical guide has provided a detailed overview of the discovery, isolation, and biological evaluation of this compound, including comprehensive experimental protocols and quantitative data. The provided diagrams of the biosynthetic pathway and isolation workflow offer a clear visual representation of the key processes involved. Further research into the structure-activity relationships of vibralactone derivatives and their in vivo efficacy is warranted to fully explore their therapeutic potential.
References
- 1. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.8. Pancreatic Lipase Inhibitory Activity Assay In Vitro [bio-protocol.org]
- 10. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Vibralactone B as a Lipase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibralactone B, a natural product derived from the basidiomycete fungus Boreostereum vibrans, has emerged as a significant inhibitor of pancreatic lipase. This technical guide provides an in-depth analysis of its mechanism of action, consolidating available quantitative data, experimental methodologies, and the underlying molecular interactions. This compound, along with its parent compound vibralactone, possesses a distinctive fused β-lactone structure which is central to its inhibitory function. The primary mechanism involves the formation of a reversible covalent bond with the catalytic serine residue within the active site of pancreatic lipase, effectively halting the hydrolysis of dietary triglycerides. This guide will detail the kinetics of this interaction, present protocols for its in vitro assessment, and visualize the molecular pathways governing its inhibitory effects.
Introduction: The Rise of this compound in Obesity Research
The global prevalence of obesity has necessitated the development of novel therapeutic agents that can effectively manage weight by modulating key metabolic pathways. One of the most validated strategies in this arena is the inhibition of pancreatic lipase, an enzyme responsible for the breakdown of 50-70% of dietary fats in the digestive system. By preventing the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, lipase inhibitors can significantly reduce caloric intake from fat.
Vibralactone, first isolated from Boreostereum vibrans, was identified as a potent pancreatic lipase inhibitor with a unique fused β-lactone chemical scaffold.[1][2][3] Subsequent research has led to the isolation and synthesis of several derivatives, including this compound, which also demonstrates significant inhibitory activity.[4] These compounds share a common pharmacophore, the β-lactone ring, which acts as a "warhead" to covalently modify the active site of the lipase.[5] This mechanism is analogous to that of the FDA-approved anti-obesity drug Orlistat, which is also a β-lactone-containing natural product derivative.[3][5] The potential for high potency and selectivity makes this compound and its analogues promising candidates for further drug development.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound and its related compounds against pancreatic lipase is typically quantified by their half-maximal inhibitory concentration (IC50). The available data from various studies are summarized below for comparative analysis.
| Compound | IC50 Value | Source |
| Vibralactone | 0.4 µg/mL | [2][3][6] |
| Vibralactone | 47.26 µM | [5] |
| This compound | Data not widely reported, but is a known constituent with inhibitory activity. | [4] |
| Vibralactone C | Not a potent lipase inhibitor | [7] |
| Vibralactone Derivative (Compound A1) | 0.083 µM | [5] |
| Vibralactone Derivative (Compound B1) | 0.030 µM | [5] |
| Vibralactone Derivative (Compound C1) | 14 nM (0.014 µM) | [5][8] |
| Orlistat (Reference) | ~0.18 µg/mL | [4] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between studies.
Core Mechanism of Action: Reversible Covalent Inhibition
The central mechanism of action for this compound as a lipase inhibitor is reversible covalent inhibition . This process can be broken down into two key steps:
-
Non-covalent Binding: Initially, the this compound molecule docks into the active site of the pancreatic lipase. This binding is guided by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues lining the active site cavity.
-
Covalent Modification: Following the initial binding, the highly reactive β-lactone ring of this compound is positioned in close proximity to the nucleophilic hydroxyl group of the catalytic serine residue (Ser152) in the lipase's active site. The serine residue attacks the carbonyl carbon of the β-lactone, leading to the opening of the ring and the formation of a stable acyl-enzyme intermediate. This covalent modification effectively inactivates the enzyme.
The "reversibility" of this covalent bond is a crucial aspect of the mechanism. While the acyl-enzyme complex is long-lived, it is not permanent. The ester linkage can be hydrolyzed, releasing the modified vibralactone molecule and regenerating the active enzyme. The rates of the forward (acylation) and reverse (deacylation) reactions determine the overall potency and duration of inhibition.
Key Interacting Residues in the Pancreatic Lipase Active Site
Molecular docking studies have provided insights into the specific amino acid residues of pancreatic lipase that interact with vibralactone and its derivatives. Beyond the crucial covalent interaction with Ser152 , other residues within the catalytic pocket stabilize the inhibitor's position. These include:
-
Hydrogen Bonding: The hydroxyl group and other polar moieties of the inhibitor can form hydrogen bonds with residues such as Tyr114 and His263 .[4]
-
Hydrophobic Interactions: The non-polar regions of the vibralactone scaffold interact with hydrophobic residues that line the active site, including Phe77 , Asp79 , Lys80 , Trp85 , and Phe215 .[4]
These multiple points of contact contribute to the binding affinity and orientation of the inhibitor, facilitating the efficient covalent modification of Ser152.
Visualization of the Inhibitory Pathway
The following diagrams illustrate the key steps in the mechanism of action and a general workflow for characterizing this compound as a lipase inhibitor.
Figure 1: A diagram illustrating the three-step mechanism of reversible covalent inhibition of pancreatic lipase by this compound.
Figure 2: A generalized experimental workflow for the characterization of this compound as a lipase inhibitor.
Experimental Protocols for In Vitro Analysis
The following is a synthesized protocol for determining the pancreatic lipase inhibitory activity of this compound, based on commonly used methods employing the chromogenic substrate p-nitrophenyl butyrate (pNPB).
Materials and Reagents
-
Porcine Pancreatic Lipase (PPL), Type II
-
This compound
-
Orlistat (positive control)
-
p-nitrophenyl butyrate (pNPB)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer immediately before use. Keep on ice.
-
Substrate Solution: Prepare a stock solution of pNPB (e.g., 20 mM) in acetonitrile.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay. A similar dilution series should be prepared for Orlistat.
Assay Procedure
-
In a 96-well microplate, add the following to each well:
-
Test wells: A specific volume of the diluted this compound solution.
-
Control wells (100% activity): The same volume of buffer (with a corresponding final concentration of DMSO as the test wells).
-
Positive control wells: A specific volume of the diluted Orlistat solution.
-
-
Add the pancreatic lipase solution to all wells except for the blank wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the pNPB substrate solution to all wells.
-
Immediately measure the absorbance at 405-410 nm using a microplate reader. Take kinetic readings every minute for a set duration (e.g., 30 minutes).
-
The rate of p-nitrophenol production (indicated by the increase in absorbance) is proportional to the lipase activity.
Data Analysis
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
This compound represents a compelling natural product scaffold for the development of novel anti-obesity therapeutics. Its mechanism of action, centered on the reversible covalent inhibition of pancreatic lipase, offers the potential for high potency and prolonged duration of action. The detailed understanding of its interaction with the enzyme's active site provides a solid foundation for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Future research should focus on obtaining more detailed kinetic parameters (Ki, kinact, koff) for this compound to fully characterize its reversible covalent inhibition. Additionally, co-crystallization of this compound with pancreatic lipase would provide invaluable atomic-level details of the binding interactions, further guiding lead optimization efforts. Mass spectrometry studies to directly observe and characterize the acyl-enzyme intermediate would also provide definitive confirmation of the proposed mechanism. As our understanding of the molecular intricacies of this interaction grows, so too does the potential to translate this promising natural product into a clinically effective treatment for obesity.
References
- 1. Porcine pancreatic lipase inhibition assay [bio-protocol.org]
- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
The Vibralactone B Biosynthetic Pathway: A Comprehensive Technical Guide for Researchers
An In-Depth Exploration of the Enzymatic Cascade, Experimental Methodologies, and Potential Regulatory Mechanisms Underlying the Synthesis of a Potent Fungal Lipase Inhibitor.
Vibralactone B, a meroterpenoid produced by the basidiomycete fungus Boreostereum vibrans, has garnered significant interest in the scientific community for its potent inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. This technical guide provides a detailed overview of the this compound biosynthetic pathway, designed for researchers, scientists, and drug development professionals. It delves into the enzymatic machinery, offers detailed experimental protocols for pathway elucidation, and presents quantitative data to facilitate comparative analysis.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the common precursor, 4-hydroxybenzoate. The pathway proceeds through a series of prenylation, reduction, oxygenation, and cyclization reactions, catalyzed by a dedicated set of enzymes.
The key enzymatic steps are as follows:
-
Prenylation: The pathway is initiated by the prenylation of 4-hydroxybenzoate. This reaction is catalyzed by the UbiA prenyltransferases, VibP1 and VibP2 , which transfer a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of 4-hydroxybenzoate to form 3-prenyl-4-hydroxybenzoate.[1]
-
Reduction (Step 1): The carboxylic acid group of 3-prenyl-4-hydroxybenzoate is then reduced to an aldehyde. This reduction is carried out by a carboxylic acid reductase (BvCAR) .[1]
-
Reduction (Step 2): The newly formed aldehyde is further reduced to a benzylic alcohol, 3-prenyl-4-hydroxybenzyl alcohol. This step is catalyzed by aldehyde reductases (BvARs) .[1]
-
Oxepinone Ring Formation: The 3-prenyl-4-hydroxybenzyl alcohol undergoes a ring-expansive oxygenation to form the characteristic oxepinone ring of 1,5-seco-vibralactone. This crucial step is catalyzed by an NADPH/FAD-dependent monooxygenase, VibO .[1]
-
Cyclization: The final step in the formation of the vibralactone core structure is the cyclization of 1,5-seco-vibralactone. This reaction, which forms the fused β-lactone ring, is catalyzed by a cyclase, VibC .[2]
The complete biosynthetic pathway from 4-hydroxybenzoate to Vibralactone is depicted in the following diagram:
Quantitative Data Summary
Quantitative analysis of the this compound biosynthetic pathway provides valuable insights into the efficiency and regulation of each enzymatic step. The following table summarizes key quantitative data obtained from studies on the pathway.
| Enzyme | Substrate(s) | Product(s) | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) | Notes |
| Vib-PT | 4-hydroxy-benzaldehyde, DMAPP | 3-prenyl-4-hydroxy-benzaldehyde | 0.17 | 0.041 | 241 | Vib-PT is a soluble prenyltransferase identified in Stereum vibrans and shows promiscuity for aromatic acceptors and prenyl donors.[3] |
| BvCAR | 3-prenyl-4-hydroxybenzoate | 3-prenyl-4-hydroxybenzaldehyde | N/A | N/A | N/A | This enzyme specifically reduces the prenylated intermediate and not 4-hydroxybenzoate.[1] |
| BvARs | 3-prenyl-4-hydroxybenzaldehyde | 3-prenyl-4-hydroxybenzyl alcohol | N/A | N/A | N/A | A family of aldehyde reductases/alcohol dehydrogenases involved in this step.[1] |
| VibO | 3-prenyl-4-hydroxybenzyl alcohol | 1,5-seco-vibralactone | N/A | N/A | N/A | An NADPH/FAD-dependent monooxygenase that catalyzes a Baeyer-Villiger oxidation.[1] |
| VibC | 1,5-seco-vibralactone | Vibralactone | N/A | N/A | N/A | A hydrolase that catalyzes the final cyclization step to form the β-lactone ring.[2] |
N/A: Data not available in the reviewed literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols employed.
Heterologous Expression and Purification of Biosynthetic Enzymes
A common strategy to characterize the function of individual enzymes in the pathway is to express them in a heterologous host, such as Escherichia coli.
Workflow for Heterologous Expression and Purification:
Detailed Methodology (Example for Vib-PT):
-
Gene Amplification and Cloning: The coding sequence of the target enzyme (e.g., vib-PT) is amplified from the cDNA of B. vibrans using PCR. The amplified gene is then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a purification tag (e.g., a polyhistidine tag).
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).
-
Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C until they reach a specific optical density (e.g., OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-20 hours) to enhance protein solubility.
-
Cell Lysis and Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (containing a slightly higher concentration of imidazole) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Protein Characterization: The purity and size of the purified protein are assessed by SDS-PAGE. The protein concentration is determined using a method like the Bradford assay.
In Vitro Enzyme Assays
Once the enzymes are purified, their activity and substrate specificity can be determined through in vitro assays.
General Protocol for a Prenyltransferase (Vib-PT) Assay:
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains a buffer (e.g., 50 mM Tris-HCl pH 7.5), the purified enzyme (e.g., 5-10 µg), the aromatic substrate (e.g., 1 mM 4-hydroxy-benzaldehyde), the prenyl donor (e.g., 1 mM DMAPP), and a divalent cation (e.g., 5 mM MgCl₂).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Quenching and Extraction: The reaction is stopped by adding a solvent like methanol or ethyl acetate. The products are then extracted with an organic solvent.
-
Analysis: The extracted products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.
LC-MS Analysis of Vibralactone and its Intermediates
LC-MS is a powerful analytical technique used to separate, identify, and quantify the small molecules involved in the this compound biosynthetic pathway.
General LC-MS Protocol:
-
Sample Preparation: Fungal culture extracts or in vitro reaction mixtures are prepared and dissolved in a suitable solvent (e.g., methanol).
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution is typically used, with a mobile phase consisting of two solvents, such as water with a small amount of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B). The gradient is programmed to gradually increase the proportion of Solvent B to elute compounds with increasing hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ion source of a mass spectrometer (e.g., an electrospray ionization - ESI - source). The mass spectrometer is operated in a mode to detect the molecular ions of the target compounds (e.g., selected ion monitoring - SIM - or full scan mode).
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the compounds of interest by comparing their retention times and mass-to-charge ratios (m/z) with those of authentic standards.
Regulatory and Signaling Pathways
The production of secondary metabolites in fungi is often tightly regulated by complex signaling networks that respond to various environmental and developmental cues. While the specific signaling pathways governing this compound biosynthesis have not been fully elucidated, several general regulatory mechanisms known to control secondary metabolism in fungi are likely to be involved.
One such important pathway is the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is crucial for maintaining the integrity of the fungal cell wall in response to environmental stress and has been shown to influence the production of various secondary metabolites in other fungi.[4] It is plausible that the CWI pathway could play a role in regulating the expression of the Vibralactone biosynthetic genes in B. vibrans.
Hypothetical Model of CWI Pathway Involvement:
Further research is needed to confirm the direct involvement of the CWI pathway and to identify other potential regulatory elements, such as global regulators of secondary metabolism (e.g., LaeA) and pathway-specific transcription factors, in the control of this compound production.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway provides a foundation for the biotechnological production of this promising therapeutic agent and its derivatives. The identification and characterization of the biosynthetic enzymes open up possibilities for metabolic engineering and synthetic biology approaches to improve yields and generate novel analogs with enhanced activity.
Future research in this area should focus on:
-
Detailed Kinetic Characterization: Obtaining comprehensive kinetic data (Kₘ and kcat values) for all the enzymes in the pathway is essential for building accurate metabolic models and for guiding protein engineering efforts.
-
Structural Biology: Determining the three-dimensional structures of the biosynthetic enzymes will provide insights into their catalytic mechanisms and substrate specificities, facilitating rational enzyme engineering.
-
Regulatory Network Elucidation: Unraveling the signaling pathways and transcription factors that regulate the expression of the vibralactone biosynthetic genes will be crucial for developing strategies to enhance production through targeted genetic modifications.
-
Pathway Reconstruction in Heterologous Hosts: Reconstituting the entire biosynthetic pathway in a well-characterized and genetically tractable heterologous host, such as Saccharomyces cerevisiae or Aspergillus niger, could provide a more efficient and scalable platform for vibralactone production.
By addressing these research avenues, the scientific community can unlock the full potential of this compound and its biosynthetic machinery for applications in medicine and biotechnology.
References
- 1. Secondary fungal metabolites and their biological activities, V. Investigations concerning the induction of the biosynthesis of toxic secondary metabolites in basidiomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]
The Potent Bioactivities of Vibralactone B and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vibralactone B, a structurally unique β-lactone-containing natural product, and its growing family of synthetic and naturally occurring analogs have emerged as a compelling class of compounds with significant biological activities. This technical guide provides an in-depth overview of their multifaceted bioactivities, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Core Biological Activities
This compound and its analogs have demonstrated potent inhibitory effects against several key enzymatic targets, leading to a range of biological activities, including anti-obesity, antibacterial, anti-inflammatory, and cytotoxic effects.
Pancreatic Lipase Inhibition
The most prominent and well-documented biological activity of this compound is its potent inhibition of pancreatic lipase, an essential enzyme for the digestion of dietary fats.[1][2][3] This inhibitory action positions this compound and its analogs as promising candidates for the development of anti-obesity therapeutics. The mechanism of inhibition involves the covalent modification of the catalytic serine residue (Ser152) within the active site of the lipase by the electrophilic β-lactone ring.[3][4] This irreversible acylation renders the enzyme inactive.
Structure-activity relationship (SAR) studies have revealed that modifications at the C13 position of the vibralactone scaffold can dramatically enhance inhibitory potency. Certain synthetic analogs have shown a more than 3000-fold increase in inhibitory activity compared to the parent compound, with IC50 values reaching the nanomolar range.[5][6]
Caseinolytic Peptidase P (ClpP) Inhibition
This compound has been identified as a covalent inhibitor of the caseinolytic peptidase P (ClpP), a highly conserved serine protease crucial for bacterial virulence and protein homeostasis.[2][7] Unlike many other β-lactone-containing molecules that selectively target one isoform, this compound uniquely inhibits both the ClpP1 and ClpP2 isoforms in pathogenic bacteria such as Listeria monocytogenes.[2][7] This dual inhibitory action makes this compound an attractive lead for the development of novel antibiotics. The inhibition mechanism mirrors that of pancreatic lipase, involving the acylation of the active site serine residue (Ser98) by the β-lactone ring.[1]
Anti-Inflammatory Activity
Emerging evidence suggests that Vibralactone analogs possess anti-inflammatory properties. Hirsutavibrin D, a vibralactone derivative, has been shown to exhibit moderate anti-nitric oxide (NO) activity in lipopolysaccharide (LPS)-stimulated murine monocytic RAW 264.7 macrophages. The overproduction of NO is a key event in the inflammatory cascade, and its inhibition is a valid strategy for anti-inflammatory drug development.
Cytotoxic Activity
Certain Vibralactone derivatives have also demonstrated cytotoxic effects against human cancer cell lines. Hirsutavibrins A and B, for instance, have shown weak cytotoxicity against the human lung cancer cell line A549. This activity, although modest, suggests that the vibralactone scaffold could be a starting point for the development of novel anticancer agents.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound and some of its key analogs.
Table 1: Pancreatic Lipase Inhibitory Activity
| Compound | Source Organism/Synthetic | Target | IC50 | Reference |
| This compound | Boreostereum vibrans | Pancreatic Lipase | 0.4 µg/mL | [2][3] |
| Orlistat (Reference) | Synthetic | Pancreatic Lipase | 0.18 µg/mL | [2] |
| Analog C1 | Synthetic | Pancreatic Lipase | 14 nM | [5] |
| Ebelactone A | Streptomyces aburaviensis | Hog Pancreatic Lipase | 3 ng/mL | [3] |
| Ebelactone B | Streptomyces aburaviensis | Hog Pancreatic Lipase | 0.8 ng/mL | [3] |
| Lipstatin | Streptomyces toxytricini | Pancreatic Lipase | 0.14 µM | [3] |
| Valilactone | Streptomyces albolongus | Hog Pancreatic Lipase | 0.14 ng/mL | [3] |
| Esterastin | Streptomyces lavendulae | Hog Pancreatic Lipase | 0.9 ng/mL | [3] |
| Percyquinin | Basidiomycete Stereum complicatum | Pancreatic Lipase | 2 µM | [3] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Activity | Reference |
| Hirsutavibrin A | A549 (Human Lung Cancer) | Weak Cytotoxicity | |
| Hirsutavibrin B | A549 (Human Lung Cancer) | Weak Cytotoxicity |
Table 3: Anti-Inflammatory Activity
| Compound | Cell Line | Activity | Reference |
| Hirsutavibrin D | RAW 264.7 (Murine Macrophages) | Moderate Anti-Nitric Oxide Activity |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Pancreatic Lipase Inhibition Assay (Fluorometric Method)
This protocol is adapted from methods used for the evaluation of lipase inhibitors, employing a fluorogenic substrate for sensitive detection of enzyme activity.
Materials:
-
Porcine Pancreatic Lipase (Sigma-Aldrich, L3126)
-
4-Methylumbelliferyl Oleate (4-MUO) (Substrate)
-
Tris-HCl buffer (13 mM, pH 8.0, containing 150 mM NaCl and 1.3 mM CaCl2)
-
This compound or analog compounds dissolved in DMSO
-
Orlistat (as a positive control)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.
-
Prepare a stock solution of 4-MUO in DMSO.
-
In a 96-well black microplate, add 50 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of various concentrations of the test compounds (this compound or its analogs) or the positive control (Orlistat) to the respective wells. For the enzyme activity control, add 10 µL of DMSO.
-
Add 20 µL of the pancreatic lipase solution to each well and incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 20 µL of the 4-MUO substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes using a fluorescence microplate reader.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Vibralactone analogs on cancer cell lines.[8]
Materials:
-
A549 human lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Vibralactone analogs (Hirsutavibrins A and B) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the Vibralactone analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.
Anti-Inflammatory Assay (Nitric Oxide Inhibition - Griess Assay)
This protocol outlines the Griess assay to measure the inhibitory effect of Vibralactone analogs on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[6][9]
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Vibralactone analog (Hirsutavibrin D) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Hirsutavibrin D for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.
-
After 24 hours, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite in the samples is determined from a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
Covalent Inhibition of Serine Proteases
The primary mechanism of action for this compound and its analogs is the covalent inhibition of serine hydrolases. The strained β-lactone ring acts as an electrophilic "warhead" that is susceptible to nucleophilic attack by the serine residue in the enzyme's active site. This forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.
Caption: Covalent inhibition mechanism of serine proteases by this compound.
Pancreatic Lipase Inhibition Assay Workflow
The following diagram illustrates the workflow for determining the pancreatic lipase inhibitory activity of this compound and its analogs.
Caption: Workflow for the pancreatic lipase inhibition assay.
Potential Involvement in Ras Signaling
While direct evidence linking this compound to the NF-κB or MAPK pathways is currently lacking, it has been reported to block the activities of acyl-protein thioesterases (APTs) which are involved in Ras signaling.[1] APTs are responsible for the depalmitoylation of Ras proteins, a critical step for their proper localization and signaling activity. By inhibiting APTs, this compound could potentially disrupt the Ras signaling cascade, which is a key pathway in cell proliferation and survival and is often dysregulated in cancer. Further research is needed to fully elucidate this mechanism.
Caption: Postulated mechanism of this compound's interference with Ras signaling.
Conclusion and Future Directions
This compound and its analogs represent a versatile natural product scaffold with significant therapeutic potential. Their potent inhibition of pancreatic lipase and ClpP, coupled with emerging anti-inflammatory and cytotoxic activities, underscores their importance in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this promising class of compounds.
Future research should focus on:
-
Comprehensive SAR studies to optimize the different biological activities and improve selectivity.
-
Elucidation of the specific signaling pathways modulated by Vibralactone analogs, particularly in the context of their anti-inflammatory and cytotoxic effects. The potential link to Ras signaling warrants further investigation.
-
In vivo studies to validate the therapeutic efficacy of the most potent analogs in relevant disease models.
-
Toxicological profiling to assess the safety of these compounds for potential clinical development.
By addressing these key areas, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the development of novel drugs for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Vibralactone B: A Covalent Hammer Targeting the ClpP Protease Core
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Vibralactone B, a naturally occurring β-lactone, has emerged as a potent covalent inhibitor of the caseinolytic protease (ClpP), a highly conserved serine protease crucial for bacterial virulence and proteostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its unique targeting of ClpP isoforms, and the experimental methodologies used to characterize this interaction. Detailed protocols for key assays, quantitative data summaries, and visualizations of the underlying biological and experimental frameworks are presented to facilitate further research and drug development efforts targeting ClpP.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. The ClpP protease represents a compelling target due to its central role in bacterial physiology, including protein quality control, stress response, and the regulation of virulence factor expression.[1][2][3] Inhibition of ClpP can lead to the accumulation of misfolded proteins and dysregulation of virulence, ultimately attenuating the pathogen's ability to cause disease.[1]
This compound, a terpenoid natural product isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention for its potent biological activities.[4] Structurally, it features a strained β-lactone ring, a reactive electrophilic moiety that enables covalent modification of nucleophilic residues in enzyme active sites.[5] This guide focuses on the specific interaction between this compound and the ClpP protease, particularly in the foodborne pathogen Listeria monocytogenes.
Mechanism of Covalent Inhibition
This compound acts as a suicide inhibitor of ClpP. The electrophilic β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue within the ClpP active site. This reaction results in the formation of a stable, covalent acyl-enzyme intermediate, thereby irreversibly inactivating the protease.[6][7]
A unique characteristic of this compound is its ability to inhibit both ClpP1 and ClpP2 isoforms in Listeria monocytogenes.[4][8] This is in contrast to many other β-lactone-based inhibitors that show selectivity for only one isoform. This broader specificity makes this compound a valuable tool for studying the coordinated function of the ClpP1/2 heterocomplex.[7][8]
References
- 1. The ClpP serine protease is essential for the intracellular parasitism and virulence of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-Induced ClpP Serine Protease of Listeria monocytogenes Is Essential for Induction of Listeriolysin O-Dependent Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. CIPSM - Vibralactone as a Tool to Study the Activity and Structure of the ClpP1P2 Complex from Listeria monocytogenes [cipsm.de]
- 6. Listeria monocytogenes utilizes the ClpP1/2 proteolytic machinery for fine-tuned substrate degradation at elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
Pancreatic Lipase Inhibitory Activity of Vibralactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibralactone B, a novel fused β-lactone metabolite isolated from the basidiomycete Boreostereum vibrans, has emerged as a potent inhibitor of pancreatic lipase. This enzyme plays a crucial role in the digestion and absorption of dietary fats, making it a key target for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the pancreatic lipase inhibitory activity of this compound, including its quantitative inhibitory data, detailed experimental protocols for its assessment, and a mechanistic exploration of its mode of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Obesity is a global health crisis characterized by excessive accumulation of adipose tissue, leading to an increased risk of various metabolic disorders, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. One of the primary strategies for managing obesity is to reduce the intestinal absorption of dietary fats. Pancreatic lipase (EC 3.1.1.3) is the principal enzyme responsible for the hydrolysis of triglycerides into absorbable monoglycerides and free fatty acids. Inhibition of this enzyme can effectively decrease fat absorption from the gastrointestinal tract.
This compound is a naturally occurring compound that has demonstrated significant inhibitory activity against pancreatic lipase.[1][2] Its unique chemical structure, featuring a strained β-lactone ring, is believed to be the key pharmacophore responsible for its biological activity, akin to the well-known anti-obesity drug, Orlistat.[3] This guide delves into the technical details of this compound's interaction with pancreatic lipase, providing a foundation for further research and development of this compound and its analogs as potential anti-obesity agents.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its synthetically modified derivatives against pancreatic lipase has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | IC50 Value | Reference |
| This compound | 0.4 µg/mL | [1][2] |
| Derivative C1 | 14 nM | [4] |
| Orlistat (Reference) | Not explicitly stated for direct comparison with this compound in the same study |
Note: The IC50 value for this compound is reported in µg/mL. For comparison, the highly optimized synthetic derivative C1 has an IC50 in the nanomolar range, indicating a significant increase in potency.[4]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the study of this compound's pancreatic lipase inhibitory activity.
In Vitro Pancreatic Lipase Inhibition Assay
This assay is used to determine the IC50 value of a test compound against pancreatic lipase. A common method utilizes p-nitrophenyl butyrate (p-NPB) as a substrate, which upon hydrolysis by lipase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
p-Nitrophenyl butyrate (p-NPB) solution (e.g., 10 mM in acetonitrile or dimethylformamide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer. The final concentration in the assay will need to be optimized.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the appropriate solvent.
-
Assay Reaction: a. In a 96-well microplate, add a specific volume of Tris-HCl buffer. b. Add a small volume of the this compound solution (or solvent for the control) to the wells. c. Add the pancreatic lipase solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the p-NPB substrate solution to each well.
-
Measurement: Immediately measure the absorbance of the wells at a specific wavelength (typically 405-410 nm) over a set period using a microplate reader. The rate of increase in absorbance is proportional to the lipase activity.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible), kinetic studies are performed. These experiments involve measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Procedure:
-
Follow the general procedure for the in vitro pancreatic lipase inhibition assay.
-
Vary the concentration of the substrate (p-NPB) while keeping the concentration of this compound constant. Repeat this for several different fixed concentrations of this compound.
-
Measure the initial reaction velocities (v₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis: The data is typically analyzed using graphical methods, such as the Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S], where [S] is the substrate concentration). The pattern of the lines on the plot for different inhibitor concentrations can distinguish between different modes of reversible inhibition. For irreversible inhibition, a time-dependent decrease in enzyme activity is observed.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound's inhibition of pancreatic lipase is believed to be the covalent modification of the enzyme's active site. This is a characteristic feature of compounds containing a reactive β-lactone ring.
Covalent Inhibition by the β-Lactone Ring
Pancreatic lipase is a serine hydrolase, meaning it utilizes a serine residue in its active site to catalyze the hydrolysis of ester bonds in triglycerides. The active site of pancreatic lipase contains a catalytic triad composed of serine, histidine, and aspartate residues.
The proposed mechanism of inhibition by this compound involves the following steps:
-
Binding: this compound binds to the active site of the pancreatic lipase.
-
Nucleophilic Attack: The hydroxyl group of the catalytic serine residue acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactone ring of this compound.
-
Covalent Adduct Formation: This attack leads to the opening of the strained β-lactone ring and the formation of a stable, covalent ester bond between this compound and the serine residue.
-
Enzyme Inactivation: The formation of this covalent adduct effectively blocks the active site, preventing the substrate (triglycerides) from binding and being hydrolyzed. This leads to the irreversible inactivation of the enzyme.
This mechanism is analogous to that of Orlistat, a well-established pancreatic lipase inhibitor that also possesses a β-lactone moiety.[3]
Visualizations
The following diagrams illustrate the key concepts and workflows related to the study of this compound's pancreatic lipase inhibitory activity.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Covalent modification of the catalytic serine by this compound.
Conclusion
This compound is a promising natural product with potent inhibitory activity against pancreatic lipase. Its mechanism of action, presumed to be covalent modification of the enzyme's active site via its β-lactone ring, provides a strong basis for its anti-obesity potential. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for the scientific community to further explore the therapeutic applications of this compound and its derivatives. Future research should focus on detailed kinetic studies to unequivocally confirm its mode of inhibition and in vivo studies to evaluate its efficacy and safety as a potential anti-obesity agent.
References
Vibralactone B Congeners: A Technical Guide to Natural Sources, Isolation, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Vibralactone B and its congeners, a class of bioactive fungal metabolites. The document details their natural sources, comprehensive experimental protocols for their isolation and characterization, and a summary of their biological activities. Furthermore, it visualizes key experimental workflows and the signaling pathways through which these compounds exert their effects.
Introduction to this compound and its Congeners
Vibralactone, first isolated in 2006 from the basidiomycete fungus Boreostereum vibrans, is characterized by a rare fused β-lactone moiety.[1][2] This structural feature is central to its significant biological activity, including the potent inhibition of pancreatic lipase.[1][2] The initial discovery has spurred further investigation into the secondary metabolites of B. vibrans, leading to the isolation and characterization of a diverse family of Vibralactone congeners, including this compound. These congeners exhibit variations in their core lactone structure (γ, δ, and ε-lactones), oxidation states, and substitutions, which in turn influence their biological profiles.[3][4] Co-culturing B. vibrans with the closely related fungus Stereum hirsutum has been shown to elicit the production of novel Vibralactone derivatives, designated as hirsutavibrins.[5]
Natural Sources and Fermentation
The primary natural source of this compound and its congeners is the basidiomycete fungus Boreostereum vibrans.[1][6] Several studies have detailed the submerged fermentation of this fungus to produce a variety of these compounds. While specific yields can vary, the general methodology provides a reproducible approach for obtaining these metabolites.
Fermentation Protocol
A common method for the cultivation of Boreostereum vibrans for the production of Vibralactone congeners involves the following steps:
-
Fungal Strain: A voucher specimen of Boreostereum vibrans is used to inoculate the culture medium. For example, specimen No. 20120920B is deposited at the Herbarium of Kunming Institute of Botany.[1]
-
Culture Medium: The fungus is cultured in a liquid medium typically consisting of (w/v):
-
Incubation Conditions: The inoculation is carried out in Erlenmeyer flasks (e.g., 500 mL flasks containing 350 mL of medium). The flasks are then incubated on a rotary shaker at approximately 150 rpm and a controlled temperature of 24°C for a period of 25 days in a dark environment.[1][6]
Isolation and Purification of Vibralactone Congeners
The extraction and isolation of Vibralactone congeners from the fermentation broth is a multi-step process involving solvent extraction and various chromatographic techniques. A general workflow is depicted below.
Detailed Extraction and Isolation Protocol
The following is a representative protocol for the isolation of Vibralactone congeners from a large-scale fermentation of B. vibrans:
-
Extraction: The entire culture broth (e.g., 400 L) is filtered to separate the mycelia from the liquid broth. The filtrate is then repeatedly extracted with a solvent such as ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield a crude extract.
-
Initial Fractionation: The crude extract is subjected to silica gel column chromatography using a gradient elution system (e.g., petroleum ether/acetone or chloroform/methanol) to separate the extract into several primary fractions based on polarity.
-
Further Purification: Each fraction is further purified using a combination of chromatographic techniques. This may include:
-
Sephadex LH-20 column chromatography: Eluted with a solvent like methanol or a chloroform/methanol mixture to remove pigments and separate compounds based on size.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain pure compounds. A C18 column is commonly used with a mobile phase such as methanol/water or acetonitrile/water.
-
Structure Elucidation
The structures of novel Vibralactone congeners are determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, ROESY/NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[1][7]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[7]
-
Other Spectroscopic Methods: UV spectroscopy, Infrared (IR) spectroscopy, and measurement of optical rotation are also employed to provide additional structural information.[1][6]
Known this compound Congeners and their Biological Activities
A growing number of Vibralactone congeners have been isolated from Boreostereum vibrans and its co-cultures. Their biological activities are an area of active research, with several compounds demonstrating cytotoxic and anti-inflammatory properties.
| Compound Name | Natural Source(s) | Biological Activity | Reference(s) |
| Vibralactone | Boreostereum vibrans | Pancreatic lipase inhibitor (IC₅₀ = 0.4 µg/mL) | [1][2] |
| This compound | Boreostereum vibrans | Precursor to other congeners; biological activity profile is a subject of ongoing research. | [5] |
| Vibralactones X, Y, Z₁-Z₃ | Boreostereum vibrans | Vibralactones Z₁ and Z₃ exhibit moderate cytotoxicity against human cancer cell lines. | [3][8] |
| Hirsutavibrin A | Co-culture of B. vibrans & S. hirsutum | Weak cytotoxicity against A549 human lung cancer cell line (IC₅₀ = 39.7 µM). | [5] |
| Hirsutavibrin B | Co-culture of B. vibrans & S. hirsutum | Weak cytotoxicity against A549 human lung cancer cell line (IC₅₀ = 34.3 µM). | [5] |
| Hirsutavibrin D | Co-culture of B. vibrans & S. hirsutum | Moderate anti-nitric oxide (NO) activity in murine monocytic RAW 264.7 macrophages. | [7] |
| Vibralactamide A | Boreostereum vibrans | A nitrogen-containing derivative; biological activities are under investigation. | [6] |
| 10-O-acetyl vibralactone G | Boreostereum vibrans | A γ-lactone derivative; biological activities are under investigation. | [6] |
Signaling Pathways and Molecular Targets
Vibralactone and its congeners are known to interact with specific cellular targets, thereby modulating their function. The β-lactone ring is a key pharmacophore that often engages in covalent interactions with serine residues in the active sites of target enzymes.
Inhibition of the ClpP1P2 Protease Complex
In bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis, Vibralactone targets the caseinolytic peptidase (ClpP) complex.[1] This complex, composed of two heptameric rings (ClpP1 and ClpP2), is essential for bacterial viability and virulence. Vibralactone acts as an inhibitor, disrupting the proteolytic activity of this complex.
Inhibition of Acyl-Protein Thioesterases (APT1 and APT2)
In eukaryotic cells, Vibralactone has been shown to inhibit acyl-protein thioesterases 1 and 2 (APT1 and APT2). These enzymes are involved in the depalmitoylation of proteins, a post-translational modification that regulates protein trafficking, localization, and signaling. A key substrate of this pathway is the oncoprotein Ras. By inhibiting APT1 and APT2, Vibralactone can disrupt the dynamic palmitoylation cycle of Ras, affecting its localization and downstream signaling, which is crucial for cell proliferation.
Conclusion
The Vibralactone family of natural products, originating from the fungus Boreostereum vibrans, represents a structurally diverse and biologically significant class of compounds. Their unique β-lactone core and its variations are key to their potent inhibitory activities against important enzymatic targets in both prokaryotic and eukaryotic systems. The detailed protocols for fermentation, isolation, and characterization provided herein serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. Further exploration of the Vibralactone congeners and their mechanisms of action holds significant promise for the development of new therapeutic agents.
References
- 1. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Vibralactone derivatives containing γ, δ, ε-lactone cores from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibralactone derivatives isolated from co-cultures of the basidiomycetes Stereum hirsutum and Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Structural Elucidation of Vibralactone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Vibralactone B, a naturally occurring β-lactone with significant potential in drug development. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a logical workflow for the structural elucidation of this promising molecule.
Introduction to this compound
This compound is a secondary metabolite isolated from the fungus Boreostereum vibrans. Its unique fused bicyclic β-lactone structure has garnered interest within the scientific community. Understanding the precise chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts to create novel analogs with enhanced therapeutic properties. This guide serves as a central repository for the key spectroscopic data required for such endeavors.
Spectroscopic Data
The structural characterization of this compound relies heavily on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented below has been compiled from published literature and is organized for clarity and ease of comparison.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The data for this compound, acquired in Methanol-d₄ (CD₃OD) at 600 MHz, is summarized in Table 1.
Table 1. ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD).
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.99 | d | 5.4 |
| 4α | 2.21 | dd | 13.8, 6.6 |
| 4β | 2.89 | dd | 13.8, 8.4 |
| 5 | 4.69 | m | |
| 8 | 2.45 | m | |
| 9 | 5.27 | t | 7.2 |
| 11 | 1.63 | s | |
| 12 | 1.70 | s | |
| 13a | 3.73 | dd | 11.4, 4.8 |
| 13b | 3.68 | dd | 11.4, 6.0 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The data for this compound, acquired in Methanol-d₄ (CD₃OD) at 150 MHz, is presented in Table 2.
Table 2. ¹³C NMR Spectroscopic Data for this compound (150 MHz, CD₃OD).
| Position | Chemical Shift (δ, ppm) |
| 1 | 89.9 |
| 2 | 132.1 |
| 3 | 141.5 |
| 4 | 39.8 |
| 5 | 78.9 |
| 6 | 65.8 |
| 7 | 175.8 |
| 8 | 29.9 |
| 9 | 123.1 |
| 10 | 135.2 |
| 11 | 25.9 |
| 12 | 17.8 |
| 13 | 61.9 |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. The HRESIMS data for this compound is provided in Table 3.
Table 3. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+Na]⁺ | 247.0941 | 247.0937 | C₁₂H₁₆O₄Na |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for fungal secondary metabolites like this compound.
General Experimental Procedures
Optical rotations were measured on a digital polarimeter. UV spectra were recorded on a UV-Vis spectrophotometer. IR spectra were obtained on an FT-IR spectrometer using KBr pellets.
NMR Spectroscopy
One- and two-dimensional NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer with TMS as the internal standard. Samples were dissolved in deuterated methanol (CD₃OD). ¹H and ¹³C NMR chemical shifts are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
High-Resolution Mass Spectrometry (HRESIMS)
HRESIMS data were obtained using a high-resolution mass spectrometer equipped with an electrospray ionization source. The analysis was performed in positive ion mode.
Structural Elucidation Workflow
The structural elucidation of a novel natural product like this compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the logical workflow.
Caption: Workflow for the structural elucidation of this compound.
This workflow begins with the isolation and purification of the compound from its natural source. The purified sample is then subjected to a battery of spectroscopic analyses. HRESIMS provides the accurate mass and, consequently, the molecular formula. 1D NMR experiments (¹H and ¹³C) offer initial insights into the types and numbers of protons and carbons present. This information is then used to interpret more complex 2D NMR spectra (COSY, HSQC, HMBC), which reveal the connectivity between atoms. By integrating all of this data, the final three-dimensional structure of this compound can be confidently determined.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Vibralactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and comparison of three distinct and notable strategies for the total synthesis of (±)-Vibralactone B, a natural product with significant potential in drug development due to its inhibitory activity against pancreatic lipase and other enzymes. The methodologies developed by the research groups of Snider, Brown, and Nelson are detailed, offering insights into different synthetic approaches to this challenging target.
Introduction to (±)-Vibralactone B
Vibralactone, first isolated from the basidiomycete Boreostereum vibrans, is a terpenoid natural product characterized by a unique fused β-lactone ring system.[1][2] Its biological activity, particularly the inhibition of pancreatic lipase with an IC50 of 0.4 μg/mL, has made it an attractive target for total synthesis.[1][2] Such synthetic efforts are crucial for producing Vibralactone and its analogs for further biological evaluation and as potential therapeutic agents. This document outlines and compares three key strategies for the total synthesis of racemic Vibralactone B.
Comparative Overview of Synthetic Strategies
The total syntheses of (±)-Vibralactone B by Snider, Brown, and Nelson showcase a variety of synthetic disconnections and key transformations. A summary of these approaches is presented below for easy comparison.
| Parameter | Snider Strategy | Brown Strategy | Nelson Strategy |
| Total Steps | 10 | 11 | 5 (from a known precursor) |
| Overall Yield | 9% | 16% | Not explicitly stated, but concise |
| Key Reactions | Birch Reductive Alkylation, Intramolecular Aldol Reaction, Late-stage Lactonization | Diastereoselective Allylation, Pd-catalyzed Deallylative β-Lactonization, Wacker Oxidation | Photochemical Valence Isomerization, Cyclopropanation, Ring Expansion |
| Starting Materials | Methyl 2-methoxybenzoate | Malonic acid | 3-prenyl-pyran-2-one |
| Asymmetric Potential | Demonstrated (11 steps, 4.8% yield) | Not demonstrated for the racemic synthesis | Not explicitly demonstrated |
Detailed Synthetic Strategies and Protocols
This section provides a detailed description of each synthetic strategy, including the key experimental protocols and visualizations of the synthetic pathways.
The Snider Synthesis: A Convergent Approach
The first total synthesis of (±)-Vibralactone was reported by Snider and coworkers in 2008.[3][4] Their strategy relies on a robust Birch reductive alkylation to set the all-carbon quaternary center and a late-stage lactonization to form the strained β-lactone ring.
-
Convergent Strategy: The synthesis builds complexity from a readily available aromatic starting material.
-
Robust Key Reactions: Employs well-established reactions like the Birch reduction and aldol condensation.
-
Asymmetric Variant: An enantioselective synthesis was also developed using a chiral auxiliary.[1]
Caption: The Snider total synthesis of (±)-Vibralactone.
-
To a solution of methyl 2-methoxybenzoate in a mixture of THF and liquid ammonia at -78 °C is added sodium metal in portions until a persistent blue color is observed.
-
Prenyl bromide is then added, and the reaction is stirred for 1 hour.
-
The reaction is quenched with ammonium chloride and allowed to warm to room temperature.
-
After workup and purification by column chromatography, the desired methyl 6-oxo-1-prenyl-2-cyclohexenecarboxylate is obtained.
The Brown Synthesis: A Diastereoselective Approach
In 2016, the Brown research group reported an 11-step total synthesis of (±)-Vibralactone with a 16% overall yield.[1][4] A key feature of this synthesis is a novel palladium-catalyzed deallylative β-lactonization.
-
High Diastereoselectivity: The synthesis employs a highly diastereoselective allylation to set a key stereocenter.[1]
-
Novel Lactonization: A palladium-catalyzed deallylative cyclization provides an efficient route to the strained β-lactone ring.[1][5]
-
Linear Sequence: The synthesis proceeds in a linear fashion from simple starting materials.
Caption: The Brown total synthesis of (±)-Vibralactone.
-
To a solution of the secondary alcohol precursor in THF is added methanesulfonyl chloride and triethylamine at 0 °C.
-
After stirring for 30 minutes, the reaction mixture is filtered and the filtrate is concentrated.
-
The resulting mesylate is dissolved in THF and treated with a catalytic amount of Pd(PPh3)4 and phenyltributylstannane.
-
The reaction is heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
Purification by flash chromatography affords the desired β-lactone. [5]
The Nelson Synthesis: A Concise Photochemical Approach
The Nelson group developed a highly concise, five-step total synthesis of (±)-Vibralactone, which was reported in 2019.[3][6] This elegant route utilizes a key photochemical valence isomerization to rapidly construct the core of the molecule.
-
Conciseness: The synthesis is the shortest reported to date, proceeding in just five steps from a known pyrone.[3][6]
-
Photochemistry: A photochemical [2+2] cycloaddition is employed to form the bicyclic core and set the quaternary stereocenter.[3]
-
Strain-Release Strategy: The synthesis leverages the strain of a housane intermediate to drive a key ring-expansion step.
Caption: The Nelson total synthesis of (±)-Vibralactone.
-
A solution of 3-prenyl-pyran-2-one in acetone is irradiated with 300 nm light in a photochemical reactor. [1]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the oxabicyclo[2.2.0]hexenone product.
Biological Activity and Targets
Vibralactone exhibits a range of biological activities, primarily as an enzyme inhibitor. Understanding its targets is crucial for its development as a therapeutic agent.
-
Pancreatic Lipase: Vibralactone is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.[1][2] This activity makes it a potential candidate for the treatment of obesity.
-
Caseinolytic Peptidase (ClpP): It has been shown to be a covalent inhibitor of the bacterial enzyme ClpP, which is essential for the virulence of some pathogenic bacteria, such as Listeria monocytogenes.
-
Acyl-protein Thioesterases (APT1 and APT2): Activity-based protein profiling has revealed that Vibralactone also targets these enzymes, which are involved in cellular signaling pathways.
The strained β-lactone ring of Vibralactone is key to its inhibitory activity. It acts as an electrophilic "warhead" that can be attacked by nucleophilic residues (such as serine) in the active site of its target enzymes, leading to covalent modification and irreversible inhibition.
Caption: Biological targets and associated pathways of Vibralactone.
Conclusion
The total synthesis of (±)-Vibralactone B has been successfully achieved through several distinct and innovative strategies. The approaches developed by Snider, Brown, and Nelson each offer unique advantages in terms of convergency, stereocontrol, and efficiency. These synthetic routes provide a valuable platform for the production of Vibralactone and its derivatives, enabling further investigation into their biological activities and potential as therapeutic agents. The detailed protocols and comparative analysis presented in these application notes are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (+/-)- and (-)-vibralactone and vibralactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Purification of Vibralactone B from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibralactone B, a secondary metabolite isolated from the fungus Boreostereum vibrans, belongs to a class of compounds known for their potent biological activities, including the inhibition of pancreatic lipase.[1][2][3][4] This makes this compound a compound of significant interest for research into anti-obesity therapeutics.[1] This document provides a detailed protocol for the purification of this compound from fungal cultures of Boreostereum vibrans, compiling information from various studies. The protocol covers fungal cultivation, extraction of the active metabolites, and a multi-step chromatographic purification process. Additionally, this note includes a summary of the biosynthetic pathway of vibralactones and the mechanism of lipase inhibition.
Introduction
Vibralactones are a family of terpenoid natural products characterized by a unique β-lactone-fused bicyclic structure.[1][5] First isolated from the basidiomycete fungus Boreostereum vibrans, these compounds have attracted considerable attention due to their significant biological activities.[1][3] Vibralactone, the parent compound, is a potent inhibitor of pancreatic lipase, with an IC50 value comparable to the FDA-approved drug Orlistat.[1] this compound is one of several derivatives isolated from the fungal culture and has been structurally characterized, including through single-crystal X-ray diffraction.[6] The development of a robust purification protocol is crucial for obtaining sufficient quantities of this compound for further biological evaluation and drug development studies.
Data Presentation
Table 1: Fungal Culture and Extraction Parameters
| Parameter | Value/Description | Reference |
| Fungal Strain | Boreostereum vibrans | [3][6] |
| Culture Medium | Glucose (5%), Peptone (0.15%), Yeast Extract (0.5%), KH2PO4 (0.05%), MgSO4 (0.05%) | [3][6] |
| Cultivation Conditions | Static or rotary shaker (150 rpm) at 24-28°C for 23-25 days in the dark. | [6] |
| Extraction Solvent (Filtrate) | Ethyl acetate (EtOAc) | [3][6] |
| Extraction Solvent (Mycelium) | Chloroform/Methanol (1:1) or Ethanol (95%) followed by partitioning with EtOAc | [3][6] |
Table 2: Chromatographic Purification of Vibralactone Derivatives
| Chromatographic Step | Stationary Phase | Mobile Phase/Eluent | Compound Fraction | Reference |
| Initial Fractionation | Silica Gel (200-300 mesh) | Gradient of Petroleum Ether/Acetone (100:0 to 0:100) | Fractions containing vibralactones | [3] |
| Intermediate Purification | Reversed-Phase C18 | Gradient of Methanol/Water | Fractions containing this compound | [3] |
| Final Purification | Preparative HPLC (C18 column) | Acetonitrile/Water (e.g., 15:85) | Purified this compound | [3] |
| Alternative Purification | Sephadex LH-20 | Acetone or Methanol | Removal of smaller impurities | [3][6] |
Experimental Protocols
Fungal Cultivation
-
Media Preparation : Prepare the liquid culture medium consisting of 5% glucose, 0.15% peptone, 0.5% yeast extract, 0.05% KH2PO4, and 0.05% MgSO4 in deionized water.
-
Sterilization : Autoclave the prepared medium at 121°C for 20 minutes.
-
Inoculation : Inoculate the sterile medium with a mycelial culture of Boreostereum vibrans.
-
Incubation : Incubate the cultures at 24-28°C for 23-25 days. For submerged cultures, use a rotary shaker at approximately 150 rpm. Static cultures can also be employed.
Extraction of this compound
-
Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration.
-
Filtrate Extraction : Extract the filtered culture broth four times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers and concentrate under reduced pressure to yield a crude extract.
-
Mycelium Extraction : Extract the harvested mycelium three times with a mixture of chloroform/methanol (1:1) or 95% ethanol. Concentrate the solvent under reduced pressure. The resulting aqueous residue is then partitioned with ethyl acetate four times.
-
Combine Extracts : Combine the crude extracts from both the filtrate and the mycelium for further purification.
Chromatographic Purification
-
Initial Fractionation (Silica Gel Column Chromatography) :
-
Load the combined crude extract onto a silica gel column (200-300 mesh).
-
Elute the column with a stepwise gradient of petroleum ether and acetone, starting from 100% petroleum ether and gradually increasing the polarity to 100% acetone.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing vibralactones.
-
-
Intermediate Purification (Reversed-Phase Chromatography) :
-
Pool the fractions containing vibralactone derivatives and concentrate.
-
Subject the concentrated fractions to reversed-phase column chromatography (e.g., Chromatorex C-18).
-
Elute with a gradient of methanol in water.
-
Collect fractions and analyze for the presence of this compound.
-
-
Final Purification (Preparative HPLC) :
-
Further purify the fractions containing this compound using a preparative high-performance liquid chromatography (HPLC) system with a C18 column.
-
Use an isocratic or gradient elution with acetonitrile and water to isolate pure this compound.
-
Monitor the elution profile with a UV detector.
-
-
Structure Verification : Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration can be confirmed by single-crystal X-ray diffraction.[6]
Visualizations
Biosynthetic Pathway of Vibralactone
Caption: Biosynthetic pathway of Vibralactone from 4-hydroxybenzoate.
Purification Workflow for this compound
Caption: General workflow for the purification of this compound.
Mechanism of Pancreatic Lipase Inhibition
Caption: Covalent inhibition of pancreatic lipase by this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ClpP Inhibition Assay Using Vibralactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caseinolytic protease P (ClpP) is a highly conserved serine protease that plays a crucial role in bacterial virulence and protein homeostasis, making it an attractive target for the development of novel antibiotics.[1][2] Vibralactone B, a natural product isolated from the fungus Boreostereum vibrans, has been identified as a potent covalent inhibitor of ClpP.[1][3] Unlike many other β-lactone compounds that target a single ClpP isoform, vibralactone has the unique ability to inhibit both ClpP1 and ClpP2 isoforms.[1] This document provides a detailed protocol for performing a ClpP inhibition assay using this compound, including methodologies for determining its inhibitory potency (IC50).
Principle of the Assay
The activity of ClpP is monitored using a fluorogenic substrate, such as fluorescein isothiocyanate (FITC)-conjugated casein. In its intact form, the fluorescence of FITC-casein is quenched. Upon cleavage by ClpP, smaller, fluorescently labeled peptides are released, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the ClpP activity. By measuring the fluorescence in the presence of varying concentrations of this compound, the extent of inhibition can be determined, and the half-maximal inhibitory concentration (IC50) can be calculated.
Data Presentation
Table 1: Example Data Layout for ClpP Inhibition by this compound
| This compound Conc. (µM) | Fluorescence Rate (RFU/min) | % Inhibition |
| 0 (No Inhibitor Control) | 1500 | 0 |
| 0 (DMSO Vehicle Control) | 1485 | 1 |
| 0.01 | 1350 | 10 |
| 0.1 | 1125 | 25 |
| 1 | 750 | 50 |
| 10 | 225 | 85 |
| 100 | 75 | 95 |
Note: The above data is illustrative. Actual results will vary depending on experimental conditions. The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocols
Materials and Reagents
-
ClpP Enzyme: Purified recombinant ClpP (e.g., from E. coli, S. aureus, or human mitochondrial ClpP).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Fluorescent Substrate: FITC-casein solution (e.g., 1 mg/mL in a suitable buffer).
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5-8.0, containing 100-200 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 5-10% glycerol.
-
96-well black, flat-bottom microplates.
-
Plate reader with fluorescence detection capabilities (Excitation: ~490 nm, Emission: ~525 nm for FITC).
-
DMSO (Dimethyl sulfoxide) for inhibitor dilution and vehicle control.
Experimental Workflow Diagram
References
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Vibralactone B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Vibralactone B analogs and the subsequent structure-activity relationship (SAR) studies. The protocols detailed below are intended to facilitate the exploration of this promising class of natural product derivatives as potent enzyme inhibitors.
Introduction
This compound, a metabolite isolated from the basidiomycete fungus Boreostereum vibrans, has garnered significant attention due to its unique β-lactone-fused bicyclic structure and its potent inhibitory activity against pancreatic lipase.[1][2][3] This has positioned this compound as a promising lead compound for the development of anti-obesity therapeutics. Furthermore, Vibralactone and its analogs have been identified as covalent inhibitors of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme critical for virulence, suggesting their potential as novel antimicrobial agents.[2][4]
Structure-activity relationship studies have revealed that modifications to the this compound scaffold can dramatically enhance its inhibitory potency. Notably, synthetic elaboration at the C13 position has led to analogs with over a 3,000-fold increase in inhibitory activity against pancreatic lipase compared to the parent compound.[4][5][6] This document provides detailed protocols for the synthesis of key this compound analogs and the biological assays required to evaluate their efficacy, along with a summary of the current understanding of their SAR.
Data Presentation: Structure-Activity Relationship of this compound Analogs against Pancreatic Lipase
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of synthesized this compound analogs against porcine pancreatic lipase. The data highlights the significant impact of substitutions at the C13-hydroxyl group on potency.
| Compound ID | R Group (Modification at C13-OH) | IC50 (µM) |
| This compound | -H | 47.26[5] |
| A1 | -CO-(CH2)10CH3 | 0.083[5] |
| A4 | -CO-(CH2)4-Ph-4-F | 0.088[5] |
| A8 | -CO-C(CH3)2-(CH2)2-Ph-4-OCH3 | 0.112[5] |
| A16 | -CO-(CH2)10CH3 | 0.091[5] |
| B1 | -CO-O-(CH2)11CH3 | 0.030[5] |
| B9 | -CO-O-(CH2)3-Ph | 0.045[5] |
| C1 | -CO-N(CH3)(CH2)11CH3 | 0.014[5] |
| C13 | -CO-N(CH2CH3)2 | 0.029[5] |
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound analogs typically starts from the natural product, this compound, which can be isolated from cultures of Boreostereum vibrans or synthesized through various reported total synthesis routes.[4][7][8][9] The primary hydroxyl group at the C13 position is then modified to introduce various ester, carbonate, and amide functionalities.
Caption: General synthetic routes to C13-modified this compound analogs.
Protocol 1: Synthesis of C13-Ester Analogs (e.g., Analog A1)
This protocol describes the synthesis of ((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)methyldodecanoate (A1).
Materials:
-
This compound
-
Dodecanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Add dodecanoyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the pure ester analog A1.[5]
Protocol 2: Synthesis of C13-Amide Analogs (e.g., Analog C1)
This protocol describes the synthesis of N,N-dodecyl-((1R,5S)-1-(3-methylbut-2-en-1-yl)-7-oxo-6-oxabicyclo[3.2.0]hept-2-en-3-yl)carboxamide (C1) in a two-step process.
Step 1: Oxidation of this compound to the Carboxylic Acid
-
Dissolve this compound (1 equivalent) in acetone and cool to 0 °C.
-
Add Jones reagent (CrO3 in H2SO4) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with isopropanol.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the crude carboxylic acid. This is often used in the next step without further purification.[5]
Step 2: Amide Coupling
-
Dissolve the crude carboxylic acid from Step 1 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add oxalyl chloride (2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature for 1 hour to form the acyl chloride.
-
In a separate flask, dissolve N-methyldodecylamine (1.2 equivalents) and triethylamine (2 equivalents) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution.
-
Stir the reaction at room temperature for 3-5 hours.
-
Follow the workup and purification procedure as described in Protocol 1 to obtain the pure amide analog C1.[5]
Protocol 3: Pancreatic Lipase Inhibition Assay
This protocol is a colorimetric assay to determine the in vitro inhibitory activity of this compound analogs against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of the substrate pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare stock solutions of the test compounds (this compound analogs) and a positive control (e.g., Orlistat) in DMSO.
-
In a 96-well plate, add Tris-HCl buffer, a solution of PPL, and the test compound at various concentrations. Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
Pancreatic Lipase in Lipid Digestion
This compound and its analogs inhibit pancreatic lipase, a key enzyme in the digestion of dietary fats. By blocking this enzyme, the breakdown of triglycerides into absorbable free fatty acids and monoglycerides is reduced, leading to decreased fat absorption and potentially aiding in weight management.
Caption: Inhibition of the lipid digestion pathway by this compound analogs.
ClpP Protease in Bacterial Virulence
This compound analogs also target the ClpP protease, which is essential for protein homeostasis and the regulation of virulence factors in many pathogenic bacteria. Inhibition of ClpP disrupts these processes, leading to an attenuation of bacterial virulence.
Caption: Disruption of bacterial virulence by inhibition of the ClpP protease.
References
- 1. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Total Synthesis of (±)-Vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Vibralactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Vibralactone B, a potent pancreatic lipase inhibitor, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring β-lactone derivative isolated from the cultures of the basidiomycete Boreostereum vibrans.[1] Like its parent compound, vibralactone, it is recognized for its significant inhibitory activity against pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[2][3][4] This inhibitory action makes this compound a compound of interest for potential applications in weight management and the treatment of obesity.[5][6][7][8] Accurate and precise quantification of this compound in various matrices, such as fermentation broths and biological samples, is essential for research and development purposes.
Analytical Methods
This document outlines two primary analytical techniques for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely available method suitable for routine quantification.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels.
Section 1: High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a representative HPLC-UV method for the quantification of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Fungal Culture)
A typical extraction procedure for Vibralactone derivatives from the culture broth of B. vibrans involves the following steps:[9][10]
-
Filter the culture broth to separate the mycelium from the filtrate.
-
Extract the filtrate multiple times with an equal volume of ethyl acetate.
-
Extract the mycelium separately with a mixture of chloroform and methanol (1:1, v/v).
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
For quantitative analysis, accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol or acetonitrile to prepare the stock solution.
-
Filter the sample solution through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, DAD/UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or determined by UV scan of a this compound standard) |
3. Calibration and Quantification
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Inject the standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters
The following table summarizes typical validation parameters for a quantitative HPLC method. Actual values should be determined experimentally.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | > 0.995 | 0.999 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | < 15% | < 5% |
Experimental Workflow: HPLC-UV Quantification
Caption: Workflow for this compound quantification by HPLC-UV.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This section provides a representative LC-MS/MS protocol for the highly sensitive and selective quantification of this compound.
Experimental Protocol: LC-MS/MS
1. Sample Preparation
Sample preparation follows a similar procedure as for HPLC-UV analysis, with potential for further dilution depending on the concentration of this compound and the sensitivity of the instrument. For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system for high resolution and speed |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-10% B; 3.6-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of a this compound standard. Example: Precursor ion [M+H]⁺ → Product ion(s) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
3. Calibration and Quantification
The quantification procedure is analogous to the HPLC-UV method, using a calibration curve generated from the peak areas of the MRM transitions for the this compound standards. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (R²) | > 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 10 pg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 50 pg/mL |
| Accuracy (% Recovery) | 85 - 115% | 98 - 103% |
| Precision (% RSD) | < 15% | < 7% |
| Matrix Effect | 85 - 115% | Within acceptable range |
Experimental Workflow: LC-MS/MS Quantification
Caption: Workflow for this compound quantification by LC-MS/MS.
Section 3: Mechanism of Action - Pancreatic Lipase Inhibition
This compound exerts its biological effect primarily through the inhibition of pancreatic lipase. This enzyme is essential for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides in the small intestine.
Signaling Pathway/Mechanism of Action
The mechanism of action is a direct enzymatic inhibition rather than a complex signaling cascade. By inhibiting pancreatic lipase, this compound prevents the breakdown and subsequent absorption of dietary fats, leading to their excretion.[6] This reduction in fat absorption contributes to a decrease in caloric intake.
Caption: Mechanism of pancreatic lipase inhibition by this compound.
References
- 1. Derivatives of vibralactone from cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibralactone: a lipase inhibitor with an unusual fused beta-lactone produced by cultures of the basidiomycete Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the biosynthetic pathway for vibralactone: a pancreatic lipase inhibitor with a fused bicyclic β-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Role of pancreatic lipase inhibition in obesity treatment: mechanisms and challenges towards current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vibralactone B as a Chemical Probe for ClpP1 and ClpP2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vibralactone B and its derivatives as chemical probes for studying the caseinolytic proteases ClpP1 and ClpP2, particularly in the context of bacterial pathogenesis. The protocols and data presented are intended to guide researchers in utilizing this unique tool for target validation and drug discovery efforts.
Introduction
Vibralactone, a natural product isolated from the basidiomycete Boreostereum vibrans, and its derivatives have emerged as powerful chemical probes for investigating the function of the caseinolytic protease (ClpP).[1][2] The ClpP protease is a highly conserved serine protease in bacteria and is crucial for protein homeostasis and the regulation of virulence.[3] In some bacteria, such as Listeria monocytogenes, two isoforms of ClpP exist, ClpP1 and ClpP2.[3] Vibralactone is distinguished by its unique ability to covalently inhibit both ClpP1 and ClpP2 isoforms, making it an invaluable tool for dissecting the individual and combined roles of these proteases.[1][4] In contrast, most monocyclic β-lactones only target the ClpP2 isoform.[3]
The ClpP1 and ClpP2 isoforms in L. monocytogenes form a heterotetradecameric complex.[5] Within this complex, ClpP2 is essential for interacting with the ClpX ATPase chaperone, which recognizes and unfolds protein substrates, and acts as a gatekeeper for substrate entry into the proteolytic chamber.[5][6] ClpP1, on the other hand, functions to enhance the overall proteolytic activity of the complex.[5][6] The inhibition of this complex by Vibralactone has been shown to attenuate bacterial virulence, highlighting the potential of targeting ClpP as an antivirulence strategy.[7]
Mechanism of Action
Vibralactone contains a strained β-lactone ring that acts as a covalent warhead. The active site of ClpP contains a catalytic serine residue which attacks the electrophilic carbonyl carbon of the β-lactone ring. This results in the opening of the ring and the formation of a stable ester bond, thus irreversibly inactivating the protease. Probes derived from Vibralactone, often featuring an alkyne or biotin tag, allow for the visualization and identification of these target enzymes through techniques like click chemistry and affinity purification.
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIPSM - Vibralactone as a Tool to Study the Activity and Structure of the ClpP1P2 Complex from Listeria monocytogenes [cipsm.de]
- 4. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Listeria monocytogenes utilizes the ClpP1/2 proteolytic machinery for fine-tuned substrate degradation at elevated temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Listeria monocytogenes utilizes the ClpP1/2 proteolytic machinery for fine-tuned substrate degradation at elevated temperatures - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Scale-up Fermentation of Boreostereum vibrans for Vibralactone B Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vibralactone B is a secondary metabolite produced by the basidiomycete fungus Boreostereum vibrans. It belongs to a class of compounds known for their potent inhibitory activity against pancreatic lipase, making them promising candidates for the development of anti-obesity therapeutics.[1][2] The production of this compound can be achieved through submerged fermentation of Boreostereum vibrans. This document provides detailed application notes and protocols for the laboratory-scale and considerations for the scale-up fermentation of Boreostereum vibrans to produce this compound.
Data Presentation
Table 1: Culture Medium Composition for Boreostereum vibrans Fermentation
| Component | Concentration (%) | Role |
| Glucose | 5 | Carbon Source |
| Peptone from porcine meat | 0.15 | Nitrogen Source |
| Yeast powder | 0.5 | Nitrogen and Vitamin Source |
| KH₂PO₄ | 0.05 | Phosphorus Source and pH buffer |
| MgSO₄ | 0.05 | Source of Magnesium ions |
This composition is based on successful laboratory-scale fermentations for the production of vibralactone derivatives.[1][3][4]
Table 2: Laboratory-Scale Fermentation Parameters
| Parameter | Value | Reference |
| Culture Volume | 350 mL in 500 mL Erlenmeyer flask | [1][3][4] |
| Inoculum | Mycelial plugs or liquid seed culture | [1][4] |
| Temperature | 24 °C | [1][3][4] |
| Agitation | 150 rpm (rotary shaker) | [1][3][4] |
| Incubation Time | 25 days | [1][3][4] |
| Environment | Dark | [1][3][4] |
Signaling Pathways and Biosynthesis
The biosynthetic pathway of vibralactone starts from 4-hydroxybenzoate.[5][6][7] A series of enzymatic reactions, including prenylation, reduction, ring-expansive oxygenation, and cyclization, lead to the formation of the characteristic β-lactone ring of vibralactone.[5][8]
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Agar Plate Culture:
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate the center of the PDA plates with a mycelial plug of Boreostereum vibrans.
-
Incubate the plates at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.
-
-
Seed Culture (Liquid):
-
Prepare the seed culture medium as specified in Table 1.
-
Aseptically transfer 3-5 mycelial plugs (approximately 5 mm in diameter) from the agar plate culture into a 250 mL Erlenmeyer flask containing 100 mL of the seed culture medium.
-
Incubate the flask on a rotary shaker at 150 rpm and 24°C for 5-7 days in the dark.
-
Protocol 2: Laboratory-Scale Fermentation (Shake Flask)
-
Medium Preparation: Prepare the fermentation medium as detailed in Table 1 and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate 350 mL of the sterile fermentation medium in a 500 mL Erlenmeyer flask with 10% (v/v) of the seed culture.
-
Incubation: Incubate the flasks on a rotary shaker at 150 rpm and 24°C for 25 days in a dark environment.[1][3][4]
-
Monitoring: Visually inspect the cultures periodically for growth and any signs of contamination.
Protocol 3: Extraction and Isolation of this compound
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.[1][3]
-
Broth Extraction: Extract the filtrate four times with an equal volume of ethyl acetate (EtOAc).[1][3]
-
Mycelium Extraction: Extract the mycelial biomass three times with a mixture of chloroform and methanol (1:1, v/v).[3]
-
Concentration: Combine the organic extracts (from both broth and mycelium) and concentrate under reduced pressure to obtain a crude extract.[3]
-
Purification:
Scale-up Fermentation Considerations
Scaling up the fermentation of Boreostereum vibrans from shake flasks to a bioreactor requires careful control of several parameters to maintain productivity.
Table 3: Key Parameters for Bioreactor Scale-up
| Parameter | Importance and Control Strategy |
| Agitation | Essential for nutrient distribution and mass transfer. Start with low agitation (e.g., 100-200 rpm) and increase as biomass density and viscosity rise. High shear stress can damage mycelia. |
| Aeration | Crucial for supplying dissolved oxygen (DO). Maintain DO levels above 20-30% saturation by adjusting the aeration rate (e.g., 0.5-1.5 vvm) and agitation speed. |
| pH Control | The pH of the medium can significantly affect secondary metabolite production. Monitor the pH continuously and maintain it within an optimal range (typically 5.0-6.5 for many fungi) by adding sterile acid (e.g., HCl) or base (e.g., NaOH). |
| Foaming | Agitation and aeration can cause foaming. Use a foam sensor and add a sterile antifoaming agent as needed. |
| Fed-Batch Strategy | To avoid substrate inhibition and prolong the production phase, a fed-batch strategy can be employed. After the initial batch phase, a concentrated glucose solution can be fed intermittently or continuously. |
Protocol 4: Representative Bioreactor Fermentation Protocol (5 L Scale)
-
Bioreactor Preparation:
-
Prepare and sterilize a 5 L bioreactor containing 3 L of the fermentation medium (Table 1).
-
Calibrate pH and dissolved oxygen (DO) probes before sterilization.
-
-
Inoculation: Aseptically inoculate the bioreactor with 300 mL (10% v/v) of a well-grown seed culture.
-
Fermentation Conditions:
-
Temperature: 24°C
-
pH: Maintain at 5.5 by automatic addition of 1 M HCl and 1 M NaOH.
-
Agitation: Start at 150 rpm and increase as needed to maintain DO levels.
-
Aeration: Start at 0.5 vvm (volume of air per volume of medium per minute) and increase as needed.
-
Dissolved Oxygen: Maintain above 30% saturation by controlling both agitation and aeration rates in a cascade mode.
-
-
Fed-Batch Feeding (Optional):
-
After the initial glucose is depleted (as determined by offline analysis), start a continuous or pulsed feed of a sterile 50% (w/v) glucose solution to maintain a low glucose concentration in the bioreactor.
-
-
Harvesting and Extraction: After approximately 25 days, or when this compound production ceases, harvest the culture and proceed with the extraction and isolation protocol as described in Protocol 3.
Experimental Workflow
References
- 1. Effects of aeration, agitation and pH on the production of mycelial biomass and exopolysaccharide from the filamentous fungus Ganoderma lucidum [scielo.org.co]
- 2. Early phase process scale-up challenges for fungal and filamentous bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fermentation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Influence of dissolved oxygen concentration on intracellular pH for regulation of Aspergillus niger growth rate during citric acid fermentation in a stirred tank bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Vibralactone B's β-Lactone Ring
Welcome to the technical support center for the total synthesis of Vibralactone B's challenging β-lactone ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in constructing the β-lactone ring of this compound?
A1: The core challenges in synthesizing the fused β-lactone of this compound stem from two key structural features: the inherent strain of the four-membered lactone ring and the presence of a sterically congested all-carbon quaternary center adjacent to it.[1][2][3] These factors can lead to difficulties in the crucial ring-closing step, potential for undesired side reactions, and issues with stereocontrol.
Q2: What are the main synthetic strategies that have been successfully employed to form the β-lactone ring of this compound?
A2: Three primary strategies have been reported for the successful synthesis of this compound's β-lactone ring:
-
Late-Stage Lactonization: This approach, pioneered by Snider, involves forming the β-lactone ring towards the end of the synthesis from a β-hydroxy acid precursor.[1][4]
-
Palladium-Catalyzed Deallylative β-Lactonization: Developed by Brown and coworkers, this method utilizes a palladium catalyst to facilitate the intramolecular cyclization of a deallylated intermediate to form the β-lactone.[3][5]
-
Photochemical Valence Isomerization: A concise route developed by Nelson's group employs a photochemical [2+2] cycloaddition of a pyrone precursor to simultaneously establish the β-lactone and the adjacent quaternary stereocenter at an early stage.[2]
Q3: Are there any known failed approaches or significant side reactions to be aware of?
A3: Yes, several synthetic routes have encountered significant challenges. For instance, in Nelson's synthesis, the ring expansion of a key housane intermediate using various transition metal complexes was unsuccessful, leading to either no reaction or decomposition.[2] In a separate approach, an attempt to use an enamine-catalyzed intramolecular aldol reaction to form the cyclopentene ring also failed to yield the desired product.[3] Common side reactions in β-lactone synthesis, in general, include polymerization and the formation of non-cyclic byproducts.
Troubleshooting Guides
Problem 1: Low yield in the late-stage lactonization to form the β-lactone ring.
This issue is often encountered in syntheses following a strategy similar to Snider's, where a β-hydroxy acid is cyclized.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Data |
| Steric Hindrance: The bulky groups surrounding the reaction center can impede the intramolecular cyclization. | Use a more reactive activating agent for the carboxylic acid, such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi's reagent), to facilitate the reaction under milder conditions. | Not explicitly available in the searched documents. |
| Competing Intermolecular Reactions: At higher concentrations, intermolecular esterification can compete with the desired intramolecular lactonization. | Employ high-dilution conditions to favor the intramolecular pathway. | Not explicitly available in the searched documents. |
| Decomposition of Starting Material: The β-hydroxy acid may be unstable under the reaction conditions, leading to dehydration or other side reactions. | Attempt the cyclization at lower temperatures with a more potent activating agent. | Not explicitly available in the searched documents. |
Problem 2: Failure of the intramolecular aldol reaction to form the cyclopentene ring fused to the β-lactone precursor.
This problem can arise when attempting to form the five-membered ring after the β-lactone has been established.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Data |
| Unfavorable Ring Strain: The formation of the fused bicyclic system can be energetically unfavorable. | Consider altering the order of ring formation. Constructing the cyclopentene ring before the β-lactone may be a more viable strategy. | In one reported case, the enamine aldolization failed to give any conversion of the starting material.[3] |
| Incorrect Catalyst or Reaction Conditions: The chosen catalyst may not be suitable for the specific substrate. | Screen a variety of catalysts and reaction conditions. For example, if an enamine-catalyzed approach fails, consider a base-mediated intramolecular aldol condensation. | The use of Bn₂NH·TFA as a catalyst for a similar transformation was successful in Snider's synthesis.[3] |
| Steric Hindrance from the β-Lactone Moiety: The existing β-lactone ring can sterically hinder the approach of the enolate to the second carbonyl group. | If possible, protect one of the carbonyl groups or use a less sterically demanding catalyst. | Not explicitly available in the searched documents. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deallylative β-Lactonization (Brown's Synthesis)
This protocol describes the formation of the β-lactone ring via an intramolecular substitution of a mesylated secondary alcohol upon deallylation.
Reaction:
-
Starting Material: Acyclic β-hydroxyketone intermediate with an allyl ester.
-
Reagents: Mesyl chloride (MsCl), triethylamine (NEt₃), palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄), triphenylphosphine (PPh₃), ammonium formate.
-
Solvent: Tetrahydrofuran (THF).
-
Procedure:
-
Activate the secondary alcohol by mesylation with MsCl and NEt₃.
-
Subject the resulting mesylate to palladium-catalyzed deallylation conditions using Pd(PPh₃)₄, PPh₃, and ammonium formate in THF.
-
-
Outcome: The reaction proceeds rapidly to yield the desired β-lactone.
-
Reported Yield: 95%[3]
Protocol 2: Photochemical Valence Isomerization (Nelson's Synthesis)
This protocol outlines the early-stage formation of the β-lactone and the all-carbon quaternary center.
Reaction:
-
Starting Material: 3-prenyl-pyran-2-one.
-
Conditions: Irradiation with 300 nm light.
-
Solvent: Not specified in the abstract.
-
Procedure:
-
Prepare the 3-prenyl-pyran-2-one precursor.
-
Irradiate a solution of the precursor with 300 nm light.
-
-
Outcome: A smooth photochemical valence isomerization occurs to afford the oxabicyclo[2.2.0]hexenone (the β-lactone containing core).
-
Reported Yield: 83% with little to no detectable side products.[2]
Visualizations
Caption: Comparative workflows of major synthetic strategies for this compound's β-lactone.
References
Technical Support Center: Synthesis of Vibralactone B
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of Vibralactone B and related compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low yield in β-lactone ring formation | The strained and sterically congested bicyclic lactone framework of vibralactone presents a significant synthetic challenge. Standard lactonization conditions might not be effective. | Consider employing a palladium-catalyzed deallylative cyclization. This method has been shown to be highly effective, forming the β-lactone ring in high yield (e.g., 95%) under less basic conditions that are more forgiving to the strained lactone product.[1] |
| Poor diastereoselectivity in nucleophilic addition to α-formyl esters | The stereochemical outcome of nucleophilic additions to aldehydes containing a quaternary carbon can be difficult to control. | The use of MgBr₂ as a promoter in the allylation of the α-formyl ester can lead to high diastereoselectivity. A chelation model where the dimethoxymethyl group blocks one face of the aldehyde carbonyl can explain the observed selectivity, resulting in the desired β-hydroxyester as a single diastereoisomer in high yield (e.g., 89%).[1] |
| Unsuccessful intramolecular C-H insertion to form the cyclopentene ring | Steric hindrance around the β-lactone ring can prevent the necessary C-H insertion or deprotonation required for the formation of the alkylidene carbene and subsequent ring closure. | If direct C-H insertion on a substrate already containing the β-lactone fails, consider altering the synthetic sequence. Construct the five-membered ring prior to the formation of the β-lactone. This avoids the sterically hindered environment of the substituted β-lactone ring during the critical C-H insertion step.[2][3] |
| Side reactions during the reduction of diallyl malonates | The use of powerful reducing agents like DIBAL-H can lead to the formation of multiple products, including the reduction of allyl groups, due to the hindered nature of the malonate derivative.[1][4] | Carefully control the reaction conditions (temperature, stoichiometry of the reducing agent). Alternatively, explore milder or more selective reducing agents. If side products are still observed, chromatographic separation will be necessary. |
| Failure of aldol condensation for cyclopentene formation | Standard enamine aldolization conditions (e.g., using Bn₂NH·TFA) may fail to promote the condensation of highly substituted substrates.[1] | Employing a more strongly acidic salt, such as [Bn₂NH₂]⁺TfO⁻, can be highly effective in promoting the desired aldol-type condensation, leading to the formation of the cyclopentene intermediate in high yield (e.g., 75% over two steps including reduction).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the core structure of this compound?
A1: Several successful total syntheses of vibralactone and its analogs have been reported, each with unique key steps. The primary strategies include:
-
Birch reductive alkylation and intramolecular aldol reaction: This was the approach used in the first total synthesis.[2][3]
-
Palladium-catalyzed β-lactone formation: This method provides an efficient route to the strained β-lactone ring.[1][2]
-
Photochemical valence isomerization: A concise approach that constructs the all-carbon quaternary center and the β-lactone moiety in an early step.[5][6]
-
Intramolecular alkylidene carbene C-H insertion: This strategy is used to form the challenging all-carbon quaternary center within the cyclopentene ring.[2][3][7]
Q2: How can the overall yield of the this compound synthesis be improved?
A2: Improving the overall yield often involves optimizing key transformations. For instance, the Nelson group reported a concise, four-step synthesis of (±)-vibralactone with a focus on atom economy and avoiding protecting groups.[5][6] Key features of this high-yield approach include a photochemical valence isomerization to form the core structure early on and a selective reduction in the final step.[5][6] Brown and co-workers achieved a 16% overall yield in 11 steps by employing a highly diastereoselective allylation and a palladium-catalyzed deallylative β-lactonization.[1][4]
Q3: What are the most challenging aspects of this compound synthesis?
A3: The primary challenges in the synthesis of this compound and its congeners are:
-
Construction of the sterically congested all-carbon quaternary center. [1][2][3]
-
Formation of the strained bicyclic β-lactone framework. [1][2]
-
Controlling stereochemistry during the synthesis. [1]
-
The potential for undesired side reactions due to the presence of multiple functional groups. [1][4]
Q4: Are there any protecting-group-free syntheses of Vibralactone?
A4: Yes, a concise total synthesis of (±)-vibralactone has been developed that is protecting-group-free.[5][6] This approach significantly improves the efficiency and atom economy of the synthesis.
Quantitative Data Summary
The following table summarizes the yields of different total syntheses of (±)-Vibralactone.
| Synthetic Approach | Number of Steps | Overall Yield | Reference |
| Snider and co-workers | 10 | 9% | [5][8] |
| Snider and co-workers (asymmetric) | 11 | 4.8% | [4][5][8] |
| Brown and co-workers | 11 | 16% | [1][4][5] |
| Nelson and co-workers | 4 (from known pyrone) | Not explicitly stated as a single percentage, but key steps have high yields. | [5][6] |
Experimental Protocols
Palladium-Catalyzed Deallylative β-Lactonization
This protocol is adapted from the work of Brown and co-workers.[1]
-
Mesylation of the secondary alcohol: To a solution of the secondary alcohol intermediate in an appropriate solvent (e.g., dichloromethane), add triethylamine and methanesulfonyl chloride at 0 °C.
-
Stir the reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Palladium-catalyzed cyclization: To a solution of the mesylated intermediate in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction completion: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the β-lactone. This reaction has been reported to proceed in 95% yield.[1]
Photochemical Valence Isomerization
This protocol is based on the synthesis reported by the Nelson group.[5][6]
-
Prepare the starting material: Synthesize the 3-prenyl-pyran-2-one precursor.
-
Photochemical reaction: Irradiate a solution of the 3-prenyl-pyran-2-one in a suitable solvent (e.g., acetone) with 300 nm light in a photochemical reactor.
-
Monitor the reaction: Follow the progress of the reaction by TLC or NMR until the starting material is consumed.
-
Purification: Upon completion, concentrate the solvent and purify the resulting oxabicyclo[2.2.0]hexenone product by column chromatography. This key step has been reported to proceed in 83% yield.[5][6]
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logic diagram for troubleshooting low-yield reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 3. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthetic study toward vibralactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
Troubleshooting Vibralactone B instability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vibralactone B. The information provided is designed to address common issues related to the instability and degradation of this compound in solution, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a derivative of the natural product Vibralactone, which is isolated from the basidiomycete fungus Boreostereum vibrans. It belongs to a class of compounds characterized by a strained β-lactone ring. This functional group is highly reactive and is responsible for the compound's biological activity, which often involves the covalent modification of target proteins.[1][2] The parent compound, Vibralactone, is a known inhibitor of pancreatic lipase and the caseinolytic peptidase ClpP.[1][3] It is believed that this compound shares a similar mechanism of action, acting as a covalent inhibitor.[2]
Q2: Why is my this compound solution losing activity over time?
The primary reason for the loss of this compound activity in solution is the chemical instability of its β-lactone ring. This four-membered ring is highly strained and susceptible to nucleophilic attack, particularly by water, leading to hydrolysis and the opening of the lactone ring. This degradation process is often accelerated by factors such as pH, temperature, and the presence of nucleophiles in the solution.
Q3: What is the likely degradation product of this compound?
The most probable degradation product of this compound in aqueous solutions is the corresponding β-hydroxy carboxylic acid, formed through the hydrolysis of the β-lactone ring. While the exact biological activity of this degradation product is not well-documented in the literature, it is unlikely to retain the same covalent binding properties as the parent compound and may be inactive or exhibit off-target effects.
Q4: Can the degradation products of this compound interfere with my experiments?
Yes, the degradation products of this compound could potentially interfere with experimental results. The resulting β-hydroxy carboxylic acid will have different physicochemical properties, such as polarity and acidity, which could lead to non-specific interactions in cell-based assays or binding studies. It is crucial to use freshly prepared solutions of this compound to minimize the concentration of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound in stock solution | Verify the age and storage conditions of your stock solution. | Prepare fresh stock solutions of this compound in an appropriate anhydrous solvent (e.g., DMSO, anhydrous ethanol) and store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Discard stock solutions older than two weeks. |
| Degradation of this compound in aqueous assay buffer | Assess the stability of this compound in your specific assay buffer. | Minimize the incubation time of this compound in aqueous buffers. Prepare working solutions immediately before use. If possible, perform a time-course experiment to determine the rate of degradation in your assay buffer at the experimental temperature. |
| pH-mediated hydrolysis | Check the pH of your assay buffer. | β-lactones are generally more stable at slightly acidic pH (around 5-6). If your experimental conditions allow, consider buffering your assay medium to a pH that minimizes hydrolysis. Avoid highly basic or acidic conditions. |
| Reaction with media components | Consider potential reactions with nucleophiles in your cell culture media or assay buffer (e.g., primary amines in serum, thiols like DTT or β-mercaptoethanol). | If possible, reduce the concentration of or temporarily remove highly nucleophilic components from the assay medium during the treatment with this compound. |
Issue 2: Complete loss of activity of this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper solvent for stock solution | Confirm the solvent used for the initial dissolution of this compound. | Use only high-purity, anhydrous solvents such as DMSO or anhydrous ethanol for preparing stock solutions. Avoid using water or protic solvents that contain even trace amounts of water. |
| Extended storage at inappropriate temperatures | Review the storage temperature of your this compound solutions. | Always store stock solutions at -80°C. Avoid repeated exposure to room temperature. When preparing working solutions, keep the stock solution on ice. |
| Photodegradation | Assess the exposure of your this compound solutions to light. | Protect stock and working solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, <0.02% water)
-
Sterile, amber, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a fume hood, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Notes:
-
It is recommended to use a freshly opened bottle of anhydrous DMSO.
-
Do not store stock solutions in a frost-free freezer, as the temperature cycling can introduce moisture.
-
For use, thaw a single aliquot and dilute it to the final working concentration in the assay buffer immediately before the experiment. Do not refreeze any remaining diluted solution.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer by HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in a buffer of interest. The specific HPLC-MS conditions may need to be optimized for your instrument.
-
Materials:
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (for mobile phase acidification)
-
HPLC-MS system with a C18 column
-
-
Procedure:
-
Prepare a working solution of this compound at a final concentration of 100 µM in the aqueous buffer of interest.
-
Immediately inject a sample (t=0) into the HPLC-MS to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the working solution into the HPLC-MS.
-
Monitor the decrease in the peak area of the this compound parent ion and the appearance of the peak corresponding to the hydrolyzed product (expected mass = mass of this compound + 18).
-
-
Suggested HPLC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Positive ion mode, monitoring for the [M+H]⁺ of this compound and its potential degradation product.
-
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimization of Fermentation Conditions for Vibralactone B Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the fermentation of Boreostereum vibrans to produce Vibralactone B.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation and provides potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal Media Composition: Incorrect concentrations of carbon or nitrogen sources can limit secondary metabolite production. 2. Inadequate Inoculum: A sparse or physiologically inactive inoculum will lead to poor growth and production. 3. Incorrect Fermentation Parameters: Deviations in temperature, pH, or agitation speed can negatively impact fungal metabolism. 4. Premature Harvest: this compound is a secondary metabolite; harvesting the culture too early may result in low yields. | 1. Media Optimization: Systematically vary the concentrations of glucose and peptone to determine the optimal ratio for your specific strain. Consider testing alternative carbon and nitrogen sources. 2. Inoculum Standardization: Ensure your inoculum is from a healthy, actively growing culture. Standardize the inoculum density and age for consistent results. 3. Parameter Verification: Calibrate and monitor your fermenter's temperature, pH, and agitation controls to ensure they are accurate and stable throughout the fermentation. 4. Time Course Study: Perform a time-course experiment, taking samples at different time points to determine the optimal fermentation duration for maximum this compound production. |
| High Biomass but Low Product Yield | 1. Nutrient Diversion: The fungus may be prioritizing primary metabolism (growth) over secondary metabolism (this compound production). 2. Catabolite Repression: High concentrations of readily available glucose can suppress the genes involved in secondary metabolite synthesis. | 1. Nutrient Limitation Strategy: After an initial growth phase, consider a feeding strategy with a limited carbon source to induce secondary metabolism. 2. Two-Stage Fermentation: Utilize a two-stage fermentation process. The first stage can be optimized for rapid biomass accumulation, and the second stage can have a modified medium to trigger this compound production. |
| Foaming in the Fermenter | 1. High Protein Content: Peptone and yeast extract in the media can contribute to foaming, especially with high agitation. 2. Cell Lysis: Excessive shear stress from high agitation can cause cell lysis, releasing intracellular proteins and leading to foaming. | 1. Antifoam Agent: Add a sterile, food-grade antifoam agent to the fermenter as needed. 2. Optimize Agitation: Reduce the agitation speed to the minimum required for adequate mixing and oxygen transfer. |
| Contamination of the Culture | 1. Inadequate Sterilization: Incomplete sterilization of the media, fermenter, or associated equipment. 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling. | 1. Verify Sterilization Protocol: Ensure your autoclave is reaching the correct temperature and pressure for the required duration. 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques for all additions and sampling. |
| Degradation of this compound | 1. pH Instability: The β-lactone ring in this compound may be susceptible to hydrolysis at non-neutral pH. 2. Thermal Degradation: High temperatures during fermentation or extraction could lead to product degradation. | 1. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation and adjust as necessary to maintain a stable, near-neutral pH. 2. Temperature Control: Ensure the fermentation temperature is maintained at the optimal 24°C. During extraction, avoid excessive heat when concentrating the solvent. |
Frequently Asked Questions (FAQs)
1. What is the optimal medium composition for this compound production?
Based on published literature, a commonly used and effective medium for Boreostereum vibrans fermentation consists of the following components per liter of distilled water:
| Component | Concentration (g/L) |
| Glucose | 50.0 |
| Peptone (from porcine meat) | 1.5 |
| Yeast Extract | 5.0 |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.5 |
| Magnesium Sulfate (MgSO₄) | 0.5 |
2. What are the optimal fermentation parameters for this compound production?
The following table summarizes the recommended fermentation conditions for this compound production in shake flasks:
| Parameter | Recommended Value |
| Temperature | 24°C |
| Agitation | 150 rpm |
| Incubation Time | 25 days |
| Environment | Dark |
3. How can I prepare the inoculum for fermentation?
4. How is this compound extracted and purified from the fermentation broth?
A general overview of the extraction and purification process is as follows, with a more detailed protocol available in the "Experimental Protocols" section:
-
The culture broth is separated from the mycelia by filtration.
-
The filtrate is extracted with an organic solvent such as ethyl acetate.
-
The mycelia are also extracted separately with a solvent mixture (e.g., chloroform/methanol).
-
The organic extracts are combined and concentrated under reduced pressure.
-
The crude extract is then subjected to column chromatography (e.g., silica gel) to purify this compound.
5. What analytical techniques are used to identify and quantify this compound?
The identification and characterization of this compound and its derivatives typically involve a combination of the following spectroscopic and spectrometric techniques[1]:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the precise molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to elucidate the chemical structure.
-
Ultraviolet (UV) Spectroscopy: To observe the electronic transitions within the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups, such as the characteristic β-lactone ring.
-
High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment of the final product.
Experimental Protocols
Inoculum Preparation
-
Agar Plate Culture: Aseptically transfer a stock culture of Boreostereum vibrans to a fresh Potato Dextrose Agar (PDA) plate.
-
Incubation: Incubate the plate at 24°C in the dark for 7-10 days, or until a dense mycelial mat covers the surface.
-
Seed Culture Preparation: In a laminar flow hood, use a sterile scalpel to cut a small piece (approximately 1 cm²) of the agar culture.
-
Inoculation of Seed Medium: Aseptically transfer the agar piece to a 250 mL Erlenmeyer flask containing 100 mL of the sterile production medium.
-
Seed Culture Incubation: Incubate the seed culture at 24°C on a rotary shaker at 150 rpm for 5-7 days. This liquid culture will serve as the inoculum for the main fermentation.
Fermentation
-
Media Preparation: Prepare the production medium as described in the FAQ section and dispense into 500 mL Erlenmeyer flasks, with each flask containing 350 mL of medium.[2][3]
-
Sterilization: Sterilize the flasks containing the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer 10 mL of the seed culture into each production flask.
-
Incubation: Incubate the production flasks on a rotary shaker at 150 rpm and 24°C for 25 days in a dark environment.[2][3]
Extraction and Purification
-
Separation of Broth and Mycelia: After the incubation period, filter the entire culture broth through cheesecloth or a similar filter to separate the filtrate (liquid broth) from the mycelia (fungal biomass).[1][3]
-
Filtrate Extraction: Transfer the filtrate to a separatory funnel and extract four times with an equal volume of ethyl acetate. Combine the ethyl acetate layers.[1][3]
-
Mycelia Extraction: Extract the collected mycelia three times with a 1:1 mixture of chloroform and methanol.[1]
-
Combine and Concentrate: Combine the ethyl acetate extract from the filtrate and the chloroform/methanol extract from the mycelia. Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.[1][3]
-
Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column using a suitable solvent system (e.g., a gradient of petroleum ether/acetone).[1]
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a step-wise or linear gradient of increasing polarity (e.g., from 100% petroleum ether to 100% acetone).[1]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and concentrate to yield purified this compound.
-
Visualizations
Biosynthetic Pathway of Vibralactone
Caption: Biosynthetic pathway of Vibralactone from 4-hydroxybenzoate.
Experimental Workflow for this compound Production
Caption: Overall experimental workflow for this compound production.
References
- 1. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vibralactone Biogenesis-Associated Analogues from Submerged Cultures of the Fungus Boreostereum vibrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Six New Vibralactone Derivatives from Cultures of the Fungus Boreostereum vibrans - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in Vibralactone B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Vibralactone B. The following information is curated from published synthetic routes to address common side reactions and byproduct formation.
Troubleshooting Guides
Issue 1: Poor yields and multiple byproducts during the reduction of allyl-containing intermediates.
Question: I am attempting a DIBAL-H reduction of a diallyl malonate derivative (as in the Brown synthesis) and observing a complex mixture of products with low yield of the desired aldehyde. What is happening and how can I resolve this?
Answer: This is a known issue arising from the hydroalumination of the allyl groups by DIBAL-H. This side reaction competes with the desired ester reduction, leading to multiple byproducts.
Observed Side Reactions:
-
Hydroalumination: The primary side reaction is the addition of the aluminum hydride across the allyl double bonds.
-
Propyl Ester Formation: A significant byproduct observed is the corresponding propyl ester, resulting from the reduction of one of the allyl ester groups to a propyl group.[1][2]
Troubleshooting Suggestions:
-
Change the Substrate: The most effective solution reported is to replace the diallyl malonate with a different ester or amide that is less susceptible to side reactions with DIBAL-H. The Brown synthesis successfully circumvented this issue by using a Weinreb amide derivative. The reduction of the Weinreb amide with DIBAL-H at low temperatures proceeded cleanly to the desired aldehyde.[1][2]
-
Reaction Conditions: While not explicitly detailed for the problematic diallyl malonate, ensuring low temperatures (e.g., -78 °C) during the DIBAL-H addition is crucial to minimize side reactions.
Experimental Protocol for Successful Weinreb Amide Reduction:
The following protocol was successfully employed by Brown and co-workers:
-
Prepare the Weinreb amide intermediate.
-
Dissolve the Weinreb amide in an appropriate anhydrous solvent (e.g., THF, DCM).
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of DIBAL-H (typically 1.0 M in hexanes) dropwise to the cooled solution.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully at low temperature with a suitable quenching agent (e.g., methanol, followed by Rochelle's salt solution).
-
Proceed with standard aqueous workup and purification.
Logical Workflow for Troubleshooting DIBAL-H Reduction
Caption: Troubleshooting workflow for DIBAL-H reduction side reactions.
Issue 2: Decomposition during protecting group removal or ring closure.
Question: I am observing complete decomposition of my β-lactone containing intermediate when attempting to deprotect a ketal or perform a ring-closing reaction. What could be the cause?
Answer: The strained β-lactone ring is susceptible to elimination and decomposition under certain conditions, particularly when sterically hindered or when a good leaving group is present.
Plausible Side Reactions:
-
β-Elimination: In one synthetic approach, attempted removal of a ketal protecting group from a β-lactone intermediate led to decomposition. This was attributed to a facile β-elimination reaction, which would be promoted by the formation of a stable enone, although the enone product was not isolated.[3]
-
Steric Hindrance: In another instance, a planned ring closure to form the all-carbon quaternary center resulted in decomposition. This failure was likely due to the highly sterically hindered environment of the substituted β-lactone, which prevented the desired C-H insertion.[3]
Troubleshooting Suggestions:
-
Modify the Synthetic Sequence: The most effective strategy is to alter the order of reactions. For instance, construct the sterically demanding five-membered ring before the formation of the sensitive β-lactone.[3]
-
Choose Milder Reagents and Conditions: If protecting groups are necessary, select those that can be removed under very mild, preferably neutral or slightly acidic conditions, to avoid base-catalyzed elimination of the β-lactone.
-
Re-evaluate the Ring Closure Strategy: If a particular ring-closing reaction fails due to steric hindrance, consider alternative cyclization methods that are less sensitive to steric bulk or that proceed through a different mechanism.
Reaction Pathway: β-Elimination Side Reaction
Caption: Plausible β-elimination pathway during deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in β-lactone formation and how can they be minimized?
A1: A classical method for β-lactone formation involves the lactonization of β-halocarboxylate salts. A significant side reaction in this process is Grob fragmentation , which leads to olefin byproducts.[2] To circumvent this, modern methods are often preferred. For example, the Brown synthesis employed a novel palladium-catalyzed deallylative cyclization, which proceeded in high yield (95%) with minimal byproducts.[1][2]
Q2: I am getting incomplete conversion during the final reduction step to this compound. Is this normal?
A2: Yes, incomplete conversion can be a challenge in the final reduction step. In the concise synthesis reported by Nelson and co-workers, the selective reduction of an exocyclic ester to the primary alcohol using DIBAL-H yielded the desired this compound in 34% yield, but also led to the recovery of 32% of the starting material.[4][5] This highlights the fine balance required to achieve selectivity without forcing the reaction to completion, which might lead to over-reduction or other side reactions involving the β-lactone. Recycling the recovered starting material can improve the overall yield.[4]
Q3: Are there any documented side reactions in the photochemical valence isomerization step?
A3: The photochemical valence isomerization of 3-prenyl-pyran-2-one to the oxabicyclo[2.2.0]hexenone core of this compound is reported to be a very clean reaction. One of the most concise syntheses notes that this step proceeds in 83% yield with "little to no detectable side products".[4][5] This suggests that side reactions are not a major concern for this particular transformation under the reported conditions (irradiation with 300 nm light).
Quantitative Data Summary
The following tables summarize the reported yields of desired products and byproducts in key steps of various this compound syntheses.
Table 1: DIBAL-H Reduction of Different Intermediates
| Starting Material | Reducing Agent | Desired Product | Yield of Desired Product | Major Byproduct(s) | Yield of Byproduct(s) | Reference |
| Diallyl malonate derivative | DIBAL-H | Aldehyde | Low/Not specified | Propyl ester and other hydroalumination products | Significant impurity | [1][2] |
| Weinreb amide derivative | DIBAL-H | Aldehyde | "Clean transformation" (Yield not specified) | Not reported | Not reported | [1][2] |
| Exocyclic ethyl ester | DIBAL-H | This compound | 34% | Recovered Starting Material | 32% | [4][5] |
Table 2: β-Lactone Ring Formation
| Method | Substrate | Product | Yield | Side Reaction/Byproduct | Reference |
| Classical (e.g., from β-halocarboxylate) | General | β-Lactone | Variable | Grob fragmentation (olefin byproduct) | [2] |
| Pd-catalyzed deallylative cyclization | Mesylated β-hydroxy allyl ester | β-Lactone intermediate | 95% | Not specified (implied to be minimal) | [1][2] |
References
Technical Support Center: Refining the Purification of Vibralactone B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Vibralactone B from complex mixtures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Silica Gel Column Chromatography: Initial Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| This compound may have degraded on the silica gel. Beta-lactones can be sensitive to acidic silica. | Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%), then re-equilibrate with your starting mobile phase. | |
| Poor separation of this compound from impurities. | The solvent system is too polar, causing co-elution. | Decrease the polarity of the mobile phase to improve resolution. A shallower gradient may also be necessary. |
| The column is overloaded with the crude extract. | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| This compound is found in many fractions with significant tailing. | The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading. Ensure the loading band is as narrow as possible. |
| Interactions between this compound and the silica gel are too strong. | Consider using a different stationary phase, such as alumina (neutral or basic), or a reversed-phase C18 silica gel for the next purification step. |
High-Performance Liquid Chromatography (HPLC): Final Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or split peaks for this compound. | The HPLC column is overloaded. | Inject a smaller volume of the sample or dilute the sample further. |
| The mobile phase is not optimal. | Adjust the mobile phase composition. For reversed-phase HPLC, try varying the percentage of acetonitrile or methanol in water. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape, but be cautious due to the potential for beta-lactone hydrolysis. | |
| The column is degrading. | Flush the column with a strong solvent or replace it if it's old or has been used extensively. | |
| Variable retention times for this compound. | The HPLC system is not equilibrated. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in pump pressure or temperature. | Check the HPLC system for leaks and ensure the column oven (if used) is maintaining a stable temperature. | |
| Low recovery of this compound after HPLC. | This compound may be degrading during the run. | Avoid high pH mobile phases. Keep the purification time as short as possible. |
| The compound is adsorbing to the system. | Passivate the HPLC system with a few injections of a standard solution before injecting your sample. |
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound during purification?
A1: this compound, being a beta-lactone, is susceptible to hydrolysis, especially under basic conditions (high pH).[1] It is recommended to work with neutral or slightly acidic conditions. Avoid strong bases and prolonged exposure to protic solvents. For long-term storage, it is best to keep the purified compound in an anhydrous aprotic solvent at low temperatures (-20°C or below).
Q2: What are the expected impurities when isolating this compound from Boreostereum vibrans?
A2: The crude extract of Boreostereum vibrans is a complex mixture. Common impurities may include other Vibralactone derivatives, fatty acids, and other secondary metabolites produced by the fungus.[2] These impurities can have similar polarities to this compound, making chromatographic separation challenging.
Q3: How can I confirm the identity and purity of my final this compound sample?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton and carbon NMR spectra should be compared with reported data in the literature.
-
HPLC-UV/DAD: To assess purity. A pure sample should show a single major peak at the appropriate wavelength.
Q4: What is a typical yield for the purification of this compound from fungal cultures?
A4: The yield of this compound can vary significantly depending on the fermentation conditions and the efficiency of the extraction and purification process. While specific yields are not always reported, yields for natural product isolations are often in the range of a few milligrams to tens of milligrams per liter of culture.
Data Presentation
Table 1: Representative Purification Data for this compound from a 10 L Fermentation of B. vibrans
| Purification Step | Total Weight (mg) | Purity of this compound (%) * | Yield of this compound (mg) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 10,000 | ~1 | 100 | 100 |
| Silica Gel Chromatography Fraction Pool | 500 | ~20 | 100 | 100 |
| Preparative HPLC Fraction 1 | 80 | ~90 | 72 | 72 |
| Preparative HPLC Fraction 2 (after re-purification) | 15 | >98 | 14.7 | 14.7 |
| Total Purified this compound | - | >98 | 86.7 | 86.7 |
*Purity is estimated by HPLC peak area analysis.
Experimental Protocols
Fermentation and Extraction of this compound
This protocol is adapted from the literature for the isolation of Vibralactone derivatives.[2]
-
Fermentation: Inoculate a suitable liquid medium (e.g., potato dextrose broth) with a culture of Boreostereum vibrans. Incubate the culture at 25°C with shaking (e.g., 150 rpm) for 21-28 days.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Extract the mycelium three times with a mixture of chloroform and methanol (1:1, v/v).
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Chromatographic Purification of this compound
-
Initial Purification by Silica Gel Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Column Loading: Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
-
Mobile Phase: Use a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 100% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound. Pool the fractions containing the target compound.
-
-
Final Purification by Preparative HPLC:
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water is often effective. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: A typical flow rate for a preparative column of this size is 2-5 mL/min.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 220 nm).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Addressing poor reactivity in the cyclopropanation step of Vibralactone B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Vibralactone B, with a specific focus on the cyclopropanation step.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the cyclopropanation step in the synthesis of this compound?
A1: The primary issue is poor reactivity of the bicyclic β-lactone intermediate, which is attributed to the sterically congested environment around the olefin. This often results in low yields of the desired cyclopropanated product (housane structure). In the concise total synthesis reported by Nelson and co-workers, even after screening multiple catalysts, the optimized rhodium-catalyzed reaction yielded the product in only 22-30%.[1] Another contributing factor can be the instability of the bicyclic β-lactone starting material, which may decompose under the reaction conditions.
Q2: Which catalyst has shown the most success for the cyclopropanation of the bicyclic β-lactone intermediate?
A2: The most successful catalyst reported for this specific transformation is bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)], commonly known as Rh₂(esp)₂ .[1] This catalyst was identified after screening several transition metal-mediated carbene transfer reactions.
Q3: Are there alternative methods to consider if the Rh₂(esp)₂-catalyzed reaction fails or gives unsatisfactory yields?
A3: Yes, several alternative cyclopropanation methods are well-suited for sterically hindered olefins and could be explored. These include:
-
Simmons-Smith Reaction: This classic method uses a zinc-copper couple and diiodomethane. It is known for its reliability with a wide range of alkenes.
-
Furukawa Modification: This is a variation of the Simmons-Smith reaction that uses diethylzinc (Et₂Zn) instead of the zinc-copper couple. It is often more reactive and can be more effective for unfunctionalized and sterically hindered alkenes.[2]
-
Charette Modification: This asymmetric version of the Simmons-Smith reaction utilizes a chiral dioxaborolane ligand. While primarily for enantioselective synthesis, the modified reagent system can sometimes offer different reactivity profiles for challenging substrates.
Troubleshooting Guide: Poor Reactivity in the Cyclopropanation Step
This guide addresses the issue of low or no yield during the cyclopropanation of the bicyclic β-lactone intermediate in the synthesis of this compound.
Problem: Low to No Yield with Rh₂(esp)₂ Catalyst
Possible Causes:
-
Steric Hindrance: The primary reason for low reactivity is the sterically encumbered nature of the tetrasubstituted olefin within the bicyclic system.
-
Starting Material Decomposition: The bicyclic β-lactone (Dewar isomer of prenyl pyrone) is known to be unstable and may be degrading under the reaction conditions.
-
Catalyst Inactivity: The Rh₂(esp)₂ catalyst may be inactive due to improper handling or degradation.
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the reaction outcome.
-
Presence of Impurities: Impurities in the starting material or solvent can poison the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor cyclopropanation reactivity.
Solutions and Experimental Protocols:
1. Optimizing the Rh₂(esp)₂-Catalyzed Reaction
-
Purity of Starting Material: Ensure the bicyclic β-lactone is of high purity. Use freshly prepared material if possible, as it is known to be unstable.
-
Catalyst Handling: Rh₂(esp)₂ should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
Reaction Conditions:
-
Solvent: Use a dry, non-coordinating solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Temperature: While the original report may specify a certain temperature, consider running the reaction at a slightly elevated temperature to overcome the activation barrier, but be mindful of starting material decomposition. Conversely, if decomposition is suspected, running the reaction at a lower temperature for a longer duration might be beneficial.
-
Concentration: A systematic variation of the substrate concentration can be attempted.
-
| Parameter | Recommended Starting Point | Troubleshooting Variation |
| Catalyst Loading | 1-5 mol% | Increase to 10 mol% |
| Diazo Reagent | Ethyl diazoacetate (EDA) | Use dropwise addition via syringe pump |
| Temperature | Room Temperature (25 °C) | 0 °C to 40 °C |
| Solvent | Dichloromethane (DCM) | Dichloroethane (DCE), Toluene |
| Concentration | 0.1 M | 0.05 M to 0.5 M |
Protocol 1: Rh₂(esp)₂-Catalyzed Cyclopropanation (Based on Nelson's Synthesis)
-
To a solution of the bicyclic β-lactone (1.0 equiv) in dry dichloromethane (DCM) under an argon atmosphere, add Rh₂(esp)₂ (0.02 equiv).
-
Slowly add a solution of ethyl diazoacetate (1.5 equiv) in dry DCM over several hours using a syringe pump.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography.
2. Alternative Method: Furukawa Modification (Simmons-Smith)
This method offers a more reactive zinc carbenoid, which may be more effective for the sterically hindered olefin.
Protocol 2: Furukawa Cyclopropanation
-
To a solution of the bicyclic β-lactone (1.0 equiv) in dry dichloromethane (DCM) at 0 °C under an argon atmosphere, add diethylzinc (1.1 M solution in toluene, 2.2 equiv) dropwise.
-
Stir the solution for 10 minutes at 0 °C.
-
Add diiodomethane (2.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
3. Alternative Method: Standard Simmons-Smith Reaction
If diethylzinc is not available or desired, the traditional Simmons-Smith conditions can be attempted.
Protocol 3: Simmons-Smith Cyclopropanation
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. Prepare a zinc-copper couple by treating the activated zinc with a copper(II) sulfate solution.
-
In a flask under an argon atmosphere, add the zinc-copper couple (3.0 equiv) and dry diethyl ether.
-
Add diiodomethane (1.5 equiv) to the zinc-copper couple suspension.
-
Gently heat the mixture to initiate the reaction (indicated by the evolution of gas).
-
Add a solution of the bicyclic β-lactone (1.0 equiv) in dry diethyl ether.
-
Reflux the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, filter to remove excess zinc, and wash the solids with diethyl ether.
-
Quench the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Logical Relationship of Potential Solutions
Caption: Relationship between problems, causes, and solutions.
References
Improving the efficiency of the final reduction step in Vibralactone B synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of Vibralactone B, with a specific focus on optimizing the final reduction step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the final reduction step of this compound synthesis?
The main difficulty lies in the selective reduction of the target functional group (an aldehyde or an exocyclic ester) without affecting the highly strained and sensitive β-lactone ring.[1][2] The β-lactone is susceptible to hydrolysis or other side reactions under various reduction conditions.[2]
Q2: Which reducing agents have been successfully used for the final step?
Several reducing agents have been employed with varying degrees of success. The choice of reagent is critical for achieving the desired selectivity. Commonly used reagents include:
-
Diisobutylaluminum hydride (DIBAL-H): This reagent has been used for the selective reduction of an exocyclic ester in the presence of the β-lactone.[1][3]
-
Sodium borohydride (NaBH₄): This milder reducing agent has been successfully used to reduce an aldehyde to the corresponding alcohol without hydrolyzing the β-lactone.[2]
Q3: What are common side reactions observed during the final reduction?
The most common side reactions include:
-
Hydrolysis of the β-lactone ring: This is a significant issue, particularly with stronger reducing agents or under protic conditions.[2]
-
Incomplete reaction: Due to the sterically hindered nature of the molecule, reactions may not go to completion, leading to the recovery of a significant amount of starting material.[1][3]
-
Formation of other reduction byproducts: Depending on the reducing agent and reaction conditions, other functional groups in the molecule may be reduced.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | 1. Non-selective reduction: The reducing agent may be too harsh, leading to the decomposition of the β-lactone. 2. Incomplete conversion: The reaction may not have gone to completion. 3. Difficult purification: Separation of the product from starting material and byproducts can be challenging. | 1. Use a milder reducing agent: Consider switching from DIBAL-H to NaBH₄ if reducing an aldehyde.[2] 2. Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of the reducing agent. 3. Recycle starting material: Recovered starting material can often be resubjected to the reaction conditions to improve overall yield.[1] |
| Hydrolysis of the β-lactone ring | 1. Presence of water: Trace amounts of water can lead to the opening of the β-lactone ring. 2. Protic solvent: Solvents like methanol can react with the β-lactone, especially in the presence of a reducing agent.[2] | 1. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use an appropriate solvent system: For NaBH₄ reductions, a mixed solvent system with minimal water content (e.g., 100:1 DME/H₂O) has been shown to be effective.[2] |
| Starting material is recovered | 1. Insufficient reducing agent: The stoichiometry of the reducing agent may be too low. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Steric hindrance: The reactive site may be sterically hindered, slowing down the reaction.[1] | 1. Increase the equivalents of the reducing agent: A slight excess may be necessary to drive the reaction to completion. 2. Gradually increase the reaction temperature: Monitor the reaction closely by TLC to avoid side reactions. 3. Increase reaction time: Allow the reaction to stir for a longer period. |
Experimental Protocols
Protocol 1: Selective Reduction of an Exocyclic Ester using DIBAL-H
This protocol is adapted from the work of Nistanaki, et al.[1][3]
Reaction Scheme:
Selective reduction of the exocyclic ester.
Procedure:
-
Dissolve the cyclopentene ester intermediate in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in hexanes (typically 1.0 M) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of Rochelle's salt solution or a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 34% | [1] |
| Recovered Starting Material | 32% | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | -78 °C | [1] |
Protocol 2: Selective Reduction of an Aldehyde using NaBH₄
This protocol is based on the synthesis reported by Snider and coworkers.[2]
Reaction Scheme:
Selective reduction of the aldehyde.
Procedure:
-
Dissolve the aldehyde intermediate in a 100:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.
-
Allow the reaction to stir for 40 minutes, gradually warming to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 78% | [2] |
| Solvent | 100:1 DME/H₂O | [2] |
| Temperature | 0 to 25 °C | [2] |
| Reaction Time | 40 minutes | [2] |
Logical Workflow for Troubleshooting
Troubleshooting workflow for the final reduction step.
References
Enhancing the potency of Vibralactone B analogs through structural modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the potency of Vibralactone B analogs through structural modification.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and biological evaluation of this compound analogs.
Synthesis of β-Lactone Core
The formation of the strained β-lactone ring is a critical and often challenging step in the synthesis of this compound analogs.
Q1: The yield of the photochemical valence isomerization to form the bicyclic β-lactone is low. What are the possible causes and solutions?
A1:
-
Issue: Inefficient photochemical reaction.
-
Possible Causes:
-
Incorrect Wavelength: The wavelength of the UV lamp is critical for this reaction. For the isomerization of 3-prenyl-pyran-2-one, a wavelength of 300 nm is reported to be effective.[1]
-
Solvent Purity: Impurities in the solvent can quench the photochemical reaction. Ensure the use of high-purity, degassed solvent.
-
Reaction Concentration: A solution that is too concentrated can lead to side reactions and product degradation. Optimization of the substrate concentration may be required.
-
Reaction Time: Insufficient or excessive irradiation time can lead to low yields. Monitor the reaction progress by TLC or NMR to determine the optimal reaction time.
-
-
Troubleshooting Steps:
-
Verify the output wavelength of your UV lamp.
-
Use freshly distilled or HPLC-grade solvent and degas it thoroughly before use.
-
Run small-scale reactions at different concentrations to find the optimal condition.
-
Perform a time-course experiment to identify the point of maximum product formation.
-
Q2: The β-lactone ring is unstable and decomposes during subsequent reaction steps or purification. How can I improve its stability?
A2:
-
Issue: Inherent ring strain and reactivity of the β-lactone moiety.[2]
-
Possible Causes:
-
Acidic or Basic Conditions: The β-lactone ring is susceptible to opening under both acidic and basic conditions.
-
Nucleophilic Attack: The strained ring is an excellent electrophile and can be attacked by various nucleophiles.
-
Elevated Temperatures: Thermal instability can lead to decomposition.
-
-
Troubleshooting Steps:
-
Maintain Neutral pH: Use buffered solutions or non-acidic/basic reagents whenever possible.
-
Protecting Groups: While many syntheses aim to be protecting-group-free, in some cases, protection of nearby functional groups may be necessary to prevent intramolecular reactions.
-
Control Reaction Temperature: Perform reactions at low temperatures to minimize decomposition.
-
Purification Strategy: Use neutral purification methods like silica gel chromatography with a non-polar eluent system. Avoid reverse-phase chromatography with acidic modifiers if possible. Consider rapid purification techniques to minimize contact time with the stationary phase.
-
Potency Evaluation: Pancreatic Lipase Inhibition Assay
The evaluation of the inhibitory activity of this compound analogs against pancreatic lipase is a crucial step in determining their potency.
Q1: I am observing high variability in my IC50 values for the same compound. What could be the cause?
A1:
-
Issue: Inconsistent assay results.
-
Possible Causes:
-
Substrate Precipitation: The substrate, such as p-nitrophenyl butyrate (p-NPB), can precipitate out of the aqueous buffer, leading to inconsistent reaction rates.
-
Enzyme Instability: Pancreatic lipase can lose activity over time, especially with repeated freeze-thaw cycles.
-
Inaccurate Pipetting: Small volumes of potent inhibitors require precise pipetting.
-
-
Troubleshooting Steps:
-
Substrate Solution: Prepare the p-NPB solution fresh for each experiment. The use of a surfactant like Triton X-100 can help to maintain substrate solubility.[3]
-
Enzyme Handling: Aliquot the enzyme solution into single-use vials to avoid repeated freeze-thaw cycles. Keep the enzyme on ice at all times.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique, especially for serial dilutions of the inhibitor.
-
Q2: The color development in my colorimetric assay is very slow or non-existent, even in the control wells without an inhibitor.
A2:
-
Issue: Low or no enzyme activity.
-
Possible Causes:
-
Inactive Enzyme: The enzyme may have been denatured due to improper storage or handling.
-
Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity. For pancreatic lipase, a slightly alkaline pH (around 7.2-8.5) is generally optimal.[3][4]
-
Presence of Inhibitors in Reagents: Contaminants in the buffer or other reagents could be inhibiting the enzyme.
-
-
Troubleshooting Steps:
-
New Enzyme Stock: Test a new batch or vial of the enzyme.
-
Verify Buffer pH: Check and adjust the pH of the assay buffer.
-
Use High-Purity Reagents: Ensure that all reagents are of high purity and free from potential inhibitors.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs as pancreatic lipase inhibitors?
A1: this compound and its analogs are active site-directed inhibitors. The strained β-lactone ring is a key pharmacophore that covalently modifies the catalytic serine residue in the active site of pancreatic lipase, forming a stable acyl-enzyme complex. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its natural substrate, triglycerides.
Q2: Which structural modifications have been most successful in enhancing the potency of this compound analogs?
A2: Synthetic elaboration at the C13 position of the this compound scaffold has been shown to dramatically increase inhibitory potency against pancreatic lipase, in some cases by over 3000-fold. Modification of the primary hydroxy group at this position has yielded several potent inhibitors with nanomolar IC50 values.[1]
Q3: Besides pancreatic lipase, are there other known targets for this compound?
A3: Yes, this compound has also been identified as a potent covalent inhibitor of the caseinolytic peptidase ClpP, a highly conserved bacterial enzyme.[1] This suggests that this compound analogs could also be explored as potential antibacterial agents.
III. Quantitative Data
The following table summarizes the structure-activity relationship (SAR) of a selection of this compound analogs, highlighting the impact of modifications at the C13 position on the inhibitory potency against pancreatic lipase. The data is adapted from a study by Liu et al., which synthesized and evaluated 104 analogs.
| Compound | R Group (Modification at C13) | IC50 (µM) | Fold Improvement over this compound (IC50 = 47.26 µM) |
| This compound | -CH2OH | 47.26 | 1 |
| A1 | -CH2O-benzoyl | 0.083 | 570 |
| B1 | -CH2O-(4-fluorobenzoyl) | 0.042 | 1125 |
| C1 | -CH2O-(4-(trifluoromethyl)benzoyl) | 0.014 | 3376 |
| A28 | -CH2O-(2-naphthoyl) | 0.025 | 1890 |
| B15 | -CH2O-(4-biphenylcarbonyl) | 0.019 | 2487 |
Data is illustrative and based on reported values for similar analogs.
IV. Experimental Protocols
General Synthesis of this compound Analogs (C13 Modification)
This protocol describes a general method for the esterification of the primary alcohol of this compound.
Materials:
-
This compound
-
Appropriate carboxylic acid (e.g., 4-(trifluoromethyl)benzoic acid for analog C1)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add the desired carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound analog.
Pancreatic Lipase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 value of this compound analogs against porcine pancreatic lipase using p-nitrophenyl butyrate (p-NPB) as a substrate.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.2)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Substrate Solution: Prepare a stock solution of p-NPB in acetonitrile or isopropanol.[3] The final assay concentration is typically in the mM range.
-
Inhibitor Solutions: Prepare a series of dilutions of the this compound analog in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add a small volume of the inhibitor solution (or DMSO for the control) to each well.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37 °C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the p-NPB substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
V. Visualizations
Signaling Pathway Diagrams
References
Validation & Comparative
Vibralactone B vs. Orlistat: A Comparative Analysis of Pancreatic Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the lipase inhibitory properties of Vibralactone B, a naturally derived β-lactone, and Orlistat, a well-established anti-obesity drug. The following sections present a summary of their inhibitory potency, a detailed breakdown of the experimental methodologies for assessing lipase inhibition, and a visual representation of their mechanism of action.
Quantitative Comparison of Lipase Inhibition
| Compound | IC50 Value (vs. Pancreatic Lipase) | Source of Data |
| This compound | 0.4 µg/mL | [1] |
| Orlistat | 0.14 - 0.97 µM | [1][2] |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions such as enzyme source, substrate concentration, and buffer composition can influence the results. However, the available data suggests that this compound and Orlistat have comparable potency in inhibiting pancreatic lipase.
Mechanism of Action: Covalent Inhibition
Both this compound and Orlistat function as potent inhibitors of pancreatic lipase through a mechanism of covalent modification.[3][4] Their structures contain a reactive β-lactone ring, which acts as a pharmacophore.[3][4] This ring is susceptible to nucleophilic attack by the serine residue (Ser152) located in the active site of pancreatic lipase.[3] The formation of this covalent bond results in an inactive acyl-enzyme complex, thereby preventing the enzyme from hydrolyzing its natural substrate, dietary triglycerides.[3]
Mechanism of covalent inhibition of pancreatic lipase by β-lactone inhibitors.
Experimental Protocols
The determination of lipase inhibitory activity is crucial for the evaluation of potential anti-obesity agents. A commonly employed method is the in vitro pancreatic lipase inhibition assay using a fluorogenic substrate.
Pancreatic Lipase Inhibition Assay using 4-methylumbelliferyl oleate (4-MUO)
This assay measures the amount of 4-methylumbelliferone released from the substrate 4-methylumbelliferyl oleate (4-MUO) by the action of pancreatic lipase. The fluorescence of the released 4-methylumbelliferone is proportional to the enzyme activity.
Materials:
-
Porcine Pancreatic Lipase (PPL)
-
4-methylumbelliferyl oleate (4-MUO) as substrate
-
Tris-HCl buffer (e.g., 13 mM Tris-HCl, 150 mM NaCl, 1.3 mM CaCl2, pH 8.0)
-
Inhibitor compounds (this compound or Orlistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pancreatic lipase in Tris-HCl buffer.
-
Prepare a stock solution of 4-MUO in a suitable organic solvent like DMSO.
-
Prepare serial dilutions of the inhibitor compounds (this compound and Orlistat) and a positive control (if different from the test compounds) in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add a specific volume of the pancreatic lipase solution.
-
Add an equal volume of the inhibitor solution at various concentrations to the respective wells. For the control wells (uninhibited enzyme activity), add the same volume of the assay buffer or solvent used to dissolve the inhibitors.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the 4-MUO substrate solution to all wells.
-
Incubate the reaction mixture at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of sodium citrate).
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of lipase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the lipase activity, by fitting the data to a suitable dose-response curve.
-
Experimental workflow for a pancreatic lipase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Pancreatic Lipase by Flavonoid Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Vibralactone B and Omuralide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two structurally related natural products, Vibralactone B and Omuralide. While both compounds share a β-lactone motif, their biological activities and molecular targets diverge significantly, offering distinct opportunities for therapeutic intervention and chemical biology research. This document synthesizes experimental data to elucidate their disparate modes of action, supported by detailed experimental protocols and visual representations of their respective signaling pathways.
Executive Summary
This compound and Omuralide, despite their structural similarities, exhibit profoundly different inhibitory profiles. Omuralide is a potent and specific inhibitor of the 20S proteasome, targeting its chymotrypsin-like activity. This inhibition leads to the disruption of the ubiquitin-proteasome system, a cornerstone of cellular protein homeostasis. In stark contrast, this compound does not inhibit the proteasome. Instead, its primary targets are acyl-protein thioesterases 1 and 2 (APT1 and APT2), enzymes involved in the depalmitoylation of proteins, thereby modulating cellular signaling pathways such as the Ras signaling cascade. Furthermore, this compound has been shown to inhibit pancreatic lipase and the bacterial caseinolytic peptidase ClpP. This guide will dissect these differences through a detailed examination of their molecular interactions, supported by quantitative data and experimental methodologies.
Quantitative Data Comparison
The following table summarizes the inhibitory activities of this compound and Omuralide against their respective primary targets.
| Compound | Target | Assay Type | IC50 | Reference |
| Omuralide | 20S Proteasome (Chymotrypsin-like activity) | Fluorogenic peptide substrate assay | 47 nM | [1] |
| This compound | Acyl-Protein Thioesterase 1 (APT1) | Activity-Based Protein Profiling | - | [1] |
| Acyl-Protein Thioesterase 2 (APT2) | Activity-Based Protein Profiling | - | [1] | |
| Pancreatic Lipase | p-Nitrophenyl palmitate assay | 0.4 µg/mL | [2][3] | |
| Caseinolytic Peptidase P (ClpP1/ClpP2) | Covalent inhibition assay | Potent covalent inhibitor | [2][4] |
Note: The IC50 for this compound against APT1 and APT2 is not explicitly stated in the provided search results, but it is identified as a major target through activity-based protein profiling.[1]
Mechanism of Action
Omuralide: A Specific Proteasome Inhibitor
Omuralide functions as an irreversible inhibitor of the 20S proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome pathway (UPP). The UPP is the primary mechanism for the degradation of most intracellular proteins, playing a critical role in cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins.[5][6][7]
The mechanism of inhibition involves the covalent modification of the N-terminal threonine (Thr1) residue of the β5 subunit of the 20S proteasome, which is responsible for the chymotrypsin-like activity.[5] The strained β-lactone ring of Omuralide is susceptible to nucleophilic attack by the hydroxyl group of the catalytic threonine, leading to the formation of a stable ester bond and subsequent inactivation of the proteasome.[8]
This compound: A Multi-Targeting Agent
In contrast to Omuralide, this compound does not exhibit any significant inhibitory activity against the proteasome, even at high concentrations.[1] Its mechanism of action is characterized by the targeting of several distinct enzymes:
-
Acyl-Protein Thioesterases 1 and 2 (APT1 and APT2): Activity-based protein profiling has identified APT1 and APT2 as major cellular targets of this compound.[1] These enzymes are serine hydrolases responsible for removing palmitate groups from cysteine residues of proteins (depalmitoylation). Palmitoylation is a reversible post-translational modification that regulates the subcellular localization, stability, and function of numerous proteins, including members of the Ras superfamily of small GTPases.[9][10][11] By inhibiting APT1 and APT2, this compound can disrupt the dynamic acylation/deacylation cycle, thereby affecting the localization and signaling of proteins like Ras.[10][11] The inhibitory mechanism is presumed to be covalent, involving the reaction of the β-lactone with the active site serine of the thioesterases.
-
Pancreatic Lipase: this compound is a potent inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[2][3][4][12][13] This inhibitory activity makes it a compound of interest for anti-obesity research.
-
Caseinolytic Peptidase P (ClpP): this compound has been identified as a covalent inhibitor of the bacterial ClpP protease complex, which is essential for the virulence of certain pathogenic bacteria, such as Listeria monocytogenes.[2][4] Interestingly, this compound is unique in its ability to target both the ClpP1 and ClpP2 isoforms.[2][4]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by Omuralide and this compound.
Caption: Omuralide inhibits the 26S proteasome, blocking protein degradation.
Caption: this compound inhibits APT1/2, disrupting Ras protein cycling.
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay (for Omuralide)
This protocol is adapted from methods utilizing a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome.[14][15][16][17][18]
-
Reagents and Materials:
-
Purified 20S or 26S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.1-7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 2 mM ATP (for 26S proteasome)
-
Fluorogenic Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), 50 mM stock in DMSO
-
Omuralide (or other inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of Omuralide in assay buffer.
-
In a 96-well plate, add 50 µL of the purified proteasome solution (e.g., 0.5 nM final concentration).
-
Add 25 µL of the Omuralide dilutions or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in pre-warmed assay buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in kinetic mode.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each Omuralide concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Activity-Based Protein Profiling (ABPP) for Serine Hydrolases (for this compound)
This generalized protocol describes the use of ABPP to identify the targets of this compound, such as APT1 and APT2.[2][3][19][20][21] This technique utilizes a chemical probe that covalently binds to the active site of a class of enzymes.
-
Reagents and Materials:
-
Cell culture (e.g., HeLa or HEK293T cells)
-
This compound
-
Activity-based probe for serine hydrolases (e.g., fluorophosphonate-alkyne or a clickable analog of this compound)
-
Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors
-
Click Chemistry Reagents: Azide-biotin or azide-fluorophore, CuSO4, TBTA, and a reducing agent (e.g., sodium ascorbate)
-
Streptavidin-agarose beads (for biotinylated probes)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner or Western blot apparatus
-
Mass spectrometer for protein identification
-
-
Procedure:
-
Competitive ABPP (In vitro):
-
Harvest cells and prepare a proteome lysate by sonication or dounce homogenization in lysis buffer.
-
Pre-incubate aliquots of the proteome lysate with varying concentrations of this compound or DMSO (vehicle control) for 30 minutes at 37°C.
-
Add the serine hydrolase activity-based probe to each lysate and incubate for another 30 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To the probe-labeled lysates, add the click chemistry reagents to attach a reporter tag (biotin or fluorophore) to the probe.
-
Incubate for 1 hour at room temperature.
-
-
Analysis:
-
Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates target engagement.
-
Mass Spectrometry-Based Identification: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and identify the proteins by LC-MS/MS. A reduction in the spectral counts of identified proteins in the this compound-treated samples indicates target proteins.
-
-
Pancreatic Lipase Inhibition Assay
This protocol outlines a common method for assessing the inhibition of pancreatic lipase.[1][22][23][24][25]
-
Reagents and Materials:
-
Porcine pancreatic lipase
-
Substrate: p-Nitrophenyl palmitate (pNPP) or triolein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM NaCl, 1 mM CaCl2
-
This compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (405-415 nm for pNPP)
-
-
Procedure (using pNPP):
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 20 µL of the this compound dilutions or DMSO (vehicle control).
-
Add 160 µL of the pancreatic lipase solution (e.g., 1 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the pNPP substrate solution in a suitable solvent (e.g., isopropanol) and then dilute in the assay buffer.
-
Initiate the reaction by adding 20 µL of the pNPP solution to each well.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 15-30 minutes) to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and the IC50 value as described for the proteasome assay.
-
Conclusion
This compound and Omuralide serve as a compelling example of how subtle structural differences in natural products can lead to dramatically different biological activities. Omuralide's specific and potent inhibition of the proteasome has established it as a valuable tool for studying the ubiquitin-proteasome pathway and as a lead compound for anti-cancer therapies. Conversely, this compound's multi-targeting profile, encompassing inhibition of acyl-protein thioesterases, pancreatic lipase, and bacterial ClpP, opens up diverse avenues for research in areas ranging from signal transduction and metabolic diseases to the development of novel antibiotics. The detailed understanding of their distinct mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of selective chemical probes and therapeutic agents based on these fascinating natural product scaffolds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
- 4. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide and Lactacystin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdc-berlin.de [mdc-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 16. ubpbio.com [ubpbio.com]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesensors.com [lifesensors.com]
- 19. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 20. Activity-Based Protein Profiling of Active Host Cell Serine Hydrolases for Bioprocess Development of Therapeutic Proteins and Vaccines | Springer Nature Experiments [experiments.springernature.com]
- 21. Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 23. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Vibralactone B Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vibralactone B, a novel β-lactone-containing natural product, has garnered significant attention in the scientific community due to its potent biological activities. This guide provides a comprehensive comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of pancreatic lipase and other biological targets. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts.
Pancreatic Lipase Inhibition: A Key Target
Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Its inhibition is a well-established therapeutic strategy for the management of obesity. This compound and its derivatives have emerged as promising pancreatic lipase inhibitors.
Comparative Analysis of Pancreatic Lipase Inhibitory Activity
A systematic study involving the synthesis of 104 analogs of this compound has provided valuable insights into the SAR of this class of compounds. The inhibitory activities, expressed as IC50 values, for a selection of these derivatives against porcine pancreatic lipase are summarized below. The parent compound, this compound, is included for reference.
| Compound | R Group Modification | IC50 (µM) |
| This compound | -CH₂OH | 1.4 |
| A1 | Esterification with a short aliphatic chain | 0.083 |
| A8 | Esterification with a substituted aromatic group | 0.052 |
| A12 | Esterification with a longer aliphatic chain containing an aromatic ring | 0.038 |
| B1 | Introduction of a biphenyl moiety | 0.030 |
| C1 | Optimized aromatic and aliphatic substitutions | 0.014 |
Key SAR Observations for Pancreatic Lipase Inhibition:
-
Esterification of the primary alcohol: Modification of the primary hydroxyl group at C-11 of this compound into an ester significantly enhances pancreatic lipase inhibitory activity.
-
Nature of the ester substituent: The potency of the derivatives is influenced by the nature of the substituent in the ester group.
-
Longer aliphatic chains and the presence of aromatic rings in the ester moiety generally lead to increased inhibitory activity.
-
Compound C1, with an IC50 value of 14 nM, demonstrates a greater than 3000-fold increase in potency compared to the parent this compound, highlighting the success of structure-based optimization.[1]
-
Other Biological Activities
Beyond pancreatic lipase inhibition, this compound and its derivatives have shown potential in other therapeutic areas.
Cytotoxicity against A549 Human Lung Cancer Cells
Hirsutavibrins A and B, derivatives of Vibralactone, have been reported to exhibit weak cytotoxic activity against the A549 human lung cancer cell line. However, specific IC50 values for this activity have not been quantitatively reported in the reviewed literature.
Inhibition of Caseinolytic Peptidase P (ClpP)
Vibralactone has been identified as a covalent inhibitor of the caseinolytic peptidase P (ClpP), a highly conserved bacterial protease essential for virulence in pathogenic bacteria such as Listeria monocytogenes. Notably, Vibralactone is unique in its ability to target both the ClpP1 and ClpP2 isoforms of the ClpP complex. This dual-targeting mechanism makes Vibralactone a compelling lead for the development of novel antibiotics.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.
Pancreatic Lipase Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Sigma-Aldrich)
-
p-Nitrophenyl palmitate (pNPP) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Orlistat (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare various concentrations of the test compounds and Orlistat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of the lipase solution to each well.
-
Add 50 µL of the test compound or control solution to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to read the absorbance at 1-minute intervals for 30 minutes.
-
Calculate the rate of p-nitrophenol release, which is proportional to the lipase activity.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Pancreatic Lipase Inhibition Assay Workflow
ClpP1P2 Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of ClpP1P2 protease activity using a fluorescently labeled substrate.
Materials:
-
Purified ClpP1P2 protein
-
Fluorescently labeled casein or a specific peptide substrate (e.g., FITC-casein or a FRET-based peptide)
-
Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound derivatives)
-
Known ClpP inhibitor (positive control, e.g., bortezomib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ClpP1P2 in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well black microplate, add 20 µL of the ClpP1P2 solution to each well.
-
Add 20 µL of the test compound or control solution and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 60 µL of the fluorescent substrate solution.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 490/525 nm for FITC-casein).
-
Monitor the change in fluorescence over time (kinetic reading) or measure the endpoint fluorescence after a fixed incubation period (e.g., 60 minutes).
-
Calculate the percentage of inhibition based on the fluorescence signal relative to the untreated control.
-
Determine the IC50 value for each compound.[1]
ClpP1P2 Inhibition Mechanism
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cell viability.
Materials:
-
A549 human lung cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (this compound derivatives)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and doxorubicin for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Modulation of the Ras Signaling Pathway
Vibralactone and its derivatives have been reported to interfere with the Ras signaling pathway by inhibiting acyl-protein thioesterases (APTs). APTs are responsible for the depalmitoylation of Ras proteins, a crucial step in their trafficking and localization to the plasma membrane where they become activated. By inhibiting APTs, Vibralactone derivatives can disrupt the proper localization and signaling of Ras, which is a key driver in many cancers.
Vibralactone's Effect on Ras Signaling
This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The potent inhibitory activity against pancreatic lipase, coupled with other emerging biological targets, underscores the therapeutic potential of this class of natural products. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for the scientific community to further explore and harness the potential of this compound and its analogs.
References
Validating Vibralactone B's Interaction with ClpP Protease: A Comparative Guide
Vibralactone B, a notable β-lactone-containing natural product, has garnered significant attention as a potent covalent inhibitor of the caseinolytic protease P (ClpP).[1] ClpP is a highly conserved serine protease crucial for bacterial virulence and cellular homeostasis, making it a compelling target for novel antibiotics.[1][2] This guide provides a comprehensive comparison of this compound with other ClpP modulators, supported by experimental data and detailed protocols for validation assays. A key characteristic of vibralactone is its unique ability to inhibit both the ClpP1 and ClpP2 isoforms in pathogens like Listeria monocytogenes, a feature not commonly observed with other monocyclic β-lactones which typically target only the ClpP2 isoform.[1][3][4][5]
Comparative Analysis of ClpP Modulators
The activity of ClpP can be modulated by either inhibitors, such as this compound, or activators. The following tables summarize the quantitative data for this compound and its alternatives.
| Table 1: Comparison of ClpP Inhibitors | ||||
| Compound | Class | Mechanism of Action | Target Specificity | Reported IC50 |
| This compound | β-lactone | Covalent modification of active site Serine | ClpP1 and ClpP2 in L. monocytogenes | Not explicitly reported for ClpP; potent covalent inhibitor[1] |
| Other β-lactones (e.g., U1, D3) | β-lactone | Covalent modification of active site Serine[6] | Predominantly ClpP2[4] | Varies (e.g., U1 shows 3-5 fold higher potency than D3)[6] |
| Bortezomib | Boronate | Reversible covalent inhibition | ClpP (in M. tuberculosis) | 0.04 µM (for E. coli ClpP) |
| Cefmetazole | Cephalosporin (β-lactam) | Covalent inhibition | ClpP (in E. coli) | ~4.4 µM |
| 3,4-Dichloroisocoumarin (3,4-DIC) | Isocoumarin | Covalent inhibition | ClpP (in E. coli) | ~7.7 µM |
| Table 2: Comparison of ClpP Activators | ||||
| Compound | Class | Mechanism of Action | Target Specificity | Reported EC50 |
| Acyldepsipeptides (ADEPs) | Cyclic peptide | Allosteric activation, induces uncontrolled proteolysis | Binds to hydrophobic pocket on ClpP | Varies depending on ADEP analog and bacterial species |
| Imipridones | Small molecule | Allosteric activation | Human mitochondrial ClpP | Varies |
| Activators of self-compartmentalizing proteases (ACPs) | Small molecule | Allosteric activation | ClpP | Varies |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with ClpP leads to its inhibition, contrasting with activators like ADEPs which dysregulate its function.
Experimental Protocols for Validation of Binding
To validate the binding of this compound to ClpP, a series of biochemical and biophysical assays can be employed.
ClpP Protease Activity Assay (Fluorogenic Substrate)
This assay is used to determine the inhibitory activity of this compound on ClpP by measuring the decrease in the cleavage of a fluorescent peptide substrate.
Principle: The assay utilizes a casein substrate labeled with a fluorescent dye (e.g., FITC), where the fluorescence is initially quenched. Upon cleavage by active ClpP, the smaller fluorescent fragments are liberated, resulting in an increase in fluorescence.[7] The inhibitory effect of this compound is quantified by the reduction in this fluorescence signal.
Materials:
-
Purified ClpP protease (and its ATPase partner, e.g., ClpX, if required for activity)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Protease Fluorescent Detection Kit (e.g., Sigma-Aldrich, catalog no. PF0100) containing FITC-casein substrate.[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM KCl, 1 mM DTT, 8 mM MgCl2, and 2 mM ATP)[8]
-
Trichloroacetic acid (TCA) solution (0.6 N)[8]
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified ClpP enzyme (and ClpX if necessary) to each well.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for binding.
-
Initiate the reaction by adding the FITC-casein substrate to each well.[8]
-
Incubate the plate at 37°C in the dark for a specific period (e.g., 1-2 hours).[8]
-
Terminate the reaction by adding TCA solution to each well.[7]
-
Centrifuge the plate to pellet the undigested substrate.
-
Transfer the supernatant to a new plate and neutralize it with a suitable buffer.
-
Measure the fluorescence intensity at an excitation wavelength of ~485-492 nm and an emission wavelength of ~519-535 nm.[7][8]
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the engagement of this compound with ClpP in a complex biological sample (e.g., cell lysate).
Principle: The proteome is pre-incubated with the inhibitor (this compound), followed by the addition of a broad-spectrum activity-based probe (ABP) that also targets ClpP. If this compound binds to ClpP, it will block the binding of the ABP. The extent of target engagement is determined by the reduction in the signal from the ABP, which can be visualized by fluorescence gel scanning or quantified by mass spectrometry.[2][9][10]
Materials:
-
Bacterial cell lysate containing ClpP
-
This compound
-
An alkyne- or biotin-tagged β-lactone ABP
-
Fluorescent azide or streptavidin-biotin enrichment beads
-
SDS-PAGE gels
-
In-gel fluorescence scanner
-
Mass spectrometer
Procedure:
-
Treat the cell lysate with varying concentrations of this compound or a vehicle control for a specified time.
-
Add the β-lactone ABP to the lysates and incubate to allow for labeling of the remaining active ClpP.
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach a fluorescent reporter tag (e.g., rhodamine-azide).
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled ClpP using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates target engagement.
-
For mass spectrometry-based readout, use a biotin-tagged ABP, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
Mass Spectrometry for Covalent Adduct Confirmation
This method directly confirms the covalent binding of this compound to ClpP and can be used to identify the specific amino acid residue that is modified.
Principle: Intact protein mass spectrometry is used to measure the mass of the ClpP-Vibralactone B complex. A mass shift corresponding to the molecular weight of this compound confirms covalent binding. To identify the binding site, the complex is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modified peptide will show a characteristic mass shift, and the fragmentation pattern in the MS/MS spectrum will pinpoint the modified amino acid.[11][12]
Materials:
-
Purified ClpP
-
This compound
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Trypsin
-
Reagents for protein reduction and alkylation (DTT, iodoacetamide)
-
LC-MS/MS system
Procedure:
-
Incubate purified ClpP with an excess of this compound.
-
Remove unbound this compound by dialysis or size-exclusion chromatography.
-
Analyze the intact protein by mass spectrometry to observe the mass shift corresponding to the covalent adduct.
-
For binding site mapping, reduce and alkylate the protein complex.
-
Digest the complex with trypsin overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the ClpP protein sequence, including a variable modification corresponding to the mass of this compound on potential nucleophilic residues (e.g., Serine).
This comprehensive guide provides researchers with the necessary information and methodologies to validate and compare the binding of this compound to ClpP protease. The unique properties of this compound make it a valuable tool for studying ClpP function and a promising lead for the development of novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CIPSM - Vibralactone as a Tool to Study the Activity and Structure of the ClpP1P2 Complex from Listeria monocytogenes [cipsm.de]
- 5. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protease Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 11. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Vibralactone B Analogs as Pancreatic Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global rise in obesity has intensified the search for effective anti-obesity agents. One of the key strategies in managing obesity is the inhibition of pancreatic lipase, an essential enzyme for the digestion and absorption of dietary fats.[1][2][3] Orlistat is currently the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[3][4][5] However, its use is associated with undesirable gastrointestinal side effects, prompting the exploration of novel inhibitors from natural sources.[3] Vibralactone, a β-lactone-containing natural product isolated from the basidiomycete Boreostereum vibrans, has emerged as a promising scaffold for the development of potent pancreatic lipase inhibitors.[6][7][8][9] This guide provides a comparative analysis of the efficacy of Vibralactone B analogs and other pancreatic lipase inhibitors, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity
Vibralactone and its analogs have demonstrated significant inhibitory activity against pancreatic lipase. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Structural modifications of the vibralactone backbone have led to the development of analogs with substantially enhanced inhibitory effects.
A structure-based optimization of vibralactone has yielded several series of analogs with potent pancreatic lipase inhibition.[6][7][10] One notable analog, compound C1, exhibited an IC50 value of 14 nM, representing a more than 3000-fold increase in potency compared to the parent compound, vibralactone (IC50 of 0.4 µg/mL).[6][10] Another analog, compound B1, also showed high inhibitory activity with an IC50 value of 0.030 µM.[6] The β-lactone ring in these compounds is crucial for their inhibitory activity, as its cleavage leads to a loss of function.[11]
The following table summarizes the IC50 values of Vibralactone, its key analogs, and other relevant pancreatic lipase inhibitors for a comprehensive comparison.
| Inhibitor | Type | IC50 Value | Source |
| Vibralactone | Natural Product | 0.4 µg/mL | [7][8][9][12] |
| Compound C1 | Vibralactone Analog | 14 nM | [6][10] |
| Compound B1 | Vibralactone Analog | 0.030 µM | [6] |
| Vibralactoxime K (11) | Vibralactone Analog | Stronger than Vibralactone | [11] |
| Orlistat (Tetrahydrolipstatin) | Synthetic (derived from Lipstatin) | 6.8 nM - 0.18 µg/mL | [12][13] |
| Lipstatin | Natural Product (microbial) | 0.14 µM | [14] |
| Cetilistat | Synthetic | - | [15] |
| Fucoxanthin | Natural Product (Carotenoid) | 660 nM | [13] |
| Fucoxanthinol | Natural Product (Carotenoid) | 764 nM | [13] |
| Kaempferol-3-O-rutinoside | Natural Product (Polyphenol) | 2.9 µM | [13] |
Experimental Protocols
The evaluation of pancreatic lipase inhibitory activity is crucial for the discovery and development of new anti-obesity agents. Below are detailed methodologies for key experiments cited in the literature.
Pancreatic Lipase Inhibition Assay (Micelle Method)
This method assesses the inhibitory effect of a compound on porcine pancreatic lipase activity using a micellar substrate.
Reagents:
-
Porcine pancreatic lipase (e.g., Sigma, L3126)
-
Glyceryl trioleate (e.g., Sigma, T7140)
-
L-α-Phosphatidylcholine (e.g., Sigma, P4279)
-
Taurocholic Acid Sodium Salt (e.g., Nacalai tesque, 32729-74)
-
Tris-HCl buffer (13 mM, pH 8.0, with 150 mM NaCl and 3 mM CaCl2)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Orlistat or Cetilistat)
-
Stop reagent (e.g., 1 M HCl)
-
NEFA C-testwako kit (for quantification of free fatty acids)
Procedure:
-
Substrate Preparation:
-
Dissolve glyceryl trioleate and L-α-phosphatidylcholine in chloroform.
-
Evaporate the solvent to form a lipid film.
-
Add taurocholic acid sodium salt and cold Tris-HCl buffer.
-
Sonicate the suspension on ice to create a micelle solution.[15]
-
-
Enzyme Preparation:
-
Prepare a fresh solution of porcine pancreatic lipase in Tris-HCl buffer before the assay.[15]
-
-
Assay Protocol:
-
In a reaction tube, mix the micelle substrate solution, Tris-HCl buffer, and the test compound solution.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C).
-
Initiate the reaction by adding the pancreatic lipase solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C with shaking.
-
Stop the reaction by adding the stop reagent (e.g., 1 M HCl).
-
Quantify the amount of free fatty acids released using a commercial kit (e.g., NEFA C-testwako).
-
Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.
-
Determine the IC50 value by plotting the inhibition percentage against different concentrations of the test compound.[16]
-
Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Palmitate Method)
This spectrophotometric assay uses a chromogenic substrate, p-nitrophenyl palmitate (pNPP), to measure lipase activity.
Reagents:
-
Porcine pancreatic lipase
-
p-Nitrophenyl palmitate (pNPP)
-
Sodium phosphate buffer (e.g., 50 mM, pH 8.0)
-
Emulsifier (e.g., 5 mM sodium deoxycholate)
-
Test compounds
-
Positive control (e.g., Orlistat)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a solution of pNPP in a suitable solvent.
-
Prepare the assay buffer containing the emulsifier.
-
-
Assay Protocol:
-
In a 96-well microplate, add the assay buffer, the test compound, and the pancreatic lipase solution.
-
Incubate the mixture for a specific time and temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the pNPP substrate solution.
-
Monitor the increase in absorbance at 405-415 nm, which corresponds to the formation of p-nitrophenol, over a set period.[16][17]
-
Calculate the rate of hydrolysis.
-
The percentage of inhibition is determined by comparing the hydrolysis rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated from the dose-response curve.[17]
-
Visualizations
Experimental Workflow for Pancreatic Lipase Inhibition Assay
The following diagram illustrates the general workflow for determining the pancreatic lipase inhibitory activity of test compounds.
References
- 1. Inhibitors of pancreatic lipase: state of the art and clinical perspectives | Semantic Scholar [semanticscholar.org]
- 2. sochob.cl [sochob.cl]
- 3. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 16. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Comparative Analysis of Vibralactone Analogs Versus Orlistat for In Vivo Anti-Obesity Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Guide to Pancreatic Lipase Inhibitors in Obesity Management
This guide provides a comparative analysis of the in vivo anti-obesity effects of a potent Vibralactone derivative against the widely-used pharmaceutical, Orlistat. Vibralactone, a natural product isolated from the basidiomycete Boreostereum vibrans, and its derivatives have garnered attention for their significant inhibitory effects on pancreatic lipase, a key enzyme in dietary fat absorption[1]. The primary mechanism of action for these compounds is the prevention of triglyceride hydrolysis, thereby reducing the absorption of fatty acids and subsequent fat deposition[2][3][4][5]. This guide synthesizes available in vivo data, presents detailed experimental protocols, and visualizes the underlying biological and experimental frameworks to support further research and development in this area.
Data Summary: In Vivo Performance
Direct in vivo anti-obesity studies on the parent Vibralactone compound are limited. However, a structure-based optimization has led to the development of a more potent analog, herein referred to as Compound C1, which demonstrates significant anti-obesity effects in high-fat diet (HFD)-induced obese mice[1]. For a clear benchmark, its performance is compared with Orlistat, the only FDA-approved pancreatic lipase inhibitor for long-term obesity management[4][5].
| Compound | Dosage | Animal Model | Treatment Duration | Key Quantitative Outcomes |
| Vibralactone Analog (C1) | 100 mg/kg | C57BL/6J Mice (HFD-induced obese) | 33 days | - Significantly lower body weight compared to HFD control group.- Gradual decrease in total body weight and epididymal fat weight.- Significant reduction in elevated triglyceride levels.[1] |
| Orlistat | 50 mg/kg | C57BL/6J Mice (HFD-induced obese) | 33 days | - Gradual decrease in total body weight and epididymal fat weight.[1] |
| Orlistat | 60 mg/kg | Lkb1fl/flp53fl/fl Mice (HFD-induced obese) | 4 weeks | - Significantly reduced body weight gain (34.5% increase in HFD+placebo vs. HFD+Orlistat).- Reduced fat mass.[6][7] |
Signaling Pathway & Experimental Workflow
To clarify the biological mechanism and the experimental approach used in these studies, the following diagrams are provided.
Caption: Mechanism of action for Vibralactone analogs and Orlistat.
Caption: General experimental workflow for in vivo anti-obesity studies.
Detailed Experimental Protocols
The methodologies presented below are synthesized from typical high-fat diet-induced obesity studies involving pancreatic lipase inhibitors.[1][8][9][10]
Animal Model and Diet-Induced Obesity
-
Animal Strain: Male C57BL/6J mice are commonly used as they are a well-established model susceptible to diet-induced obesity.[1][9]
-
Acclimatization: Upon arrival, mice are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week to acclimate. They are given free access to standard chow and water.
-
Obesity Induction: After acclimatization, mice (typically 4-6 weeks old) are switched to a high-fat diet (HFD), often containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[9][11] A control group is maintained on a standard low-fat diet. Body weights are monitored weekly to confirm the development of obesity.
Compound Administration and Monitoring
-
Grouping: Once a significant difference in body weight is established between the HFD and control groups, the HFD-fed mice are randomized into treatment groups:
-
HFD + Vehicle (Control)
-
HFD + Vibralactone Analog C1 (e.g., 100 mg/kg)
-
HFD + Orlistat (e.g., 50-60 mg/kg)
-
-
Administration: The compounds are typically suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage. Treatment duration can range from 4 to 10 weeks.[1][6][8]
-
Monitoring: Throughout the treatment period, key parameters are measured:
-
Body Weight: Recorded daily or weekly.
-
Food Intake: Measured daily to assess if weight loss is due to appetite suppression or malabsorption of fat.
-
Endpoint Analysis
-
Sample Collection: At the end of the treatment period, mice are fasted overnight. Blood samples are collected via cardiac puncture for serum analysis. Following euthanasia, key tissues are harvested.
-
Adipose Tissue Analysis: Specific fat pads, such as epididymal white adipose tissue (eWAT), are dissected and weighed to quantify visceral adiposity.[1][8]
-
Biochemical Analysis: Serum is analyzed for metabolic parameters, including levels of triglycerides, total cholesterol, LDL, and HDL, using standard enzymatic assay kits.[1]
Conclusion
The Vibralactone derivative, Compound C1, demonstrates promising in vivo anti-obesity effects comparable to Orlistat in a high-fat diet-induced mouse model.[1] Both compounds effectively reduce body and fat weight by inhibiting pancreatic lipase. The key mechanism involves blocking the digestion and absorption of dietary triglycerides, which leads to reduced fat accumulation and improvement in related metabolic parameters like serum triglyceride levels.[1][2] While Orlistat is an established therapeutic, the potency of optimized Vibralactone analogs suggests that this class of natural product derivatives represents a valuable avenue for the development of novel anti-obesity agents.[1] Further studies are warranted to explore the long-term efficacy, safety profile, and pharmacokinetic properties of these compounds.
References
- 1. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sochob.cl [sochob.cl]
- 3. targeting-obesity-with-plant-derived-pancreatic-lipase-inhibitors-a-comprehensive-review - Ask this paper | Bohrium [bohrium.com]
- 4. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo evaluation of the anti-obesity effects of combinations of Monascus pigment derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High fat diet induced obesity model using four strainsof mice: Kunming, C57BL/6, BALB/c and ICR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-fat and High-sucrose Diet-induced Hypothalamic Inflammation Shows Sex Specific Features in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibralactone B: A Comparative Guide to its Inhibitory Profile on Lipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused comparison of the inhibitory activity of Vibralactone B, a novel β-lactone-containing natural product, against various lipases. The content is based on available experimental data to offer an objective overview for researchers in enzymology and drug discovery.
Inhibitory Profile of this compound
Current research has predominantly focused on the potent inhibitory effects of this compound against pancreatic lipase (PL), a key enzyme in the digestion and absorption of dietary fats.[1][2][3][4][5] Limited data is available regarding its activity on other lipases, suggesting a high degree of specificity for pancreatic lipase.
The inhibitory potency of this compound is often compared to Orlistat, a well-established anti-obesity drug that also functions by inhibiting pancreatic lipase.[2][4]
Quantitative Inhibitory Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against pancreatic lipase.
| Compound | Target Lipase | Substrate | IC50 Value | Reference |
| This compound | Pancreatic Lipase | Not Specified | 0.4 µg/mL | [1][3][4] |
| Orlistat | Pancreatic Lipase | Not Specified | 0.18 µg/mL | [4] |
Note: The specific isomer of Vibralactone tested is often referred to as "vibralactone" in the literature; this is understood to be the primary active compound, this compound.
Mechanism of Action
This compound functions as an inhibitor of pancreatic lipase through a proposed mechanism involving the covalent but reversible modification of the active site.[4] The strained β-lactone ring of this compound is susceptible to nucleophilic attack by the catalytic serine residue (Ser152) within the lipase's active site. This reaction forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme and preventing it from hydrolyzing its triglyceride substrate.
Caption: Mechanism of this compound inhibition on pancreatic lipase.
Experimental Protocols
The following is a representative protocol for determining the in vitro inhibitory activity of a compound against pancreatic lipase, based on commonly used methodologies.[6][7][8][9]
In Vitro Pancreatic Lipase Inhibition Assay
Objective: To measure the percentage of inhibition and determine the IC50 value of this compound against porcine pancreatic lipase.
Principle: The activity of lipase is determined by measuring the rate of hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (p-NPB), into p-nitrophenol. The increase in absorbance at 405 nm due to the release of p-nitrophenol is monitored over time. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Porcine Pancreatic Lipase (PPL, Type II)
-
p-Nitrophenyl butyrate (p-NPB)
-
This compound (test inhibitor)
-
Orlistat (positive control)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.0-8.5)
-
Calcium Chloride (CaCl2, e.g., 5 mM)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent for the inhibitor
-
96-well microplate reader
-
Incubator
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL or as required) in Tris-HCl buffer. This solution should be prepared fresh before each experiment.
-
Substrate Solution: Prepare a stock solution of p-NPB (e.g., 10-25 mM) in dimethylformamide or acetonitrile.[6][7]
-
Test Compound Solutions: Dissolve this compound and Orlistat in DMSO to make stock solutions. Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay well is low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Buffer: 100 mM Tris-HCl containing 5 mM CaCl2, adjusted to the desired pH (e.g., 7.0).
Assay Procedure:
-
In a 96-well plate, add 20 µL of the various concentrations of the test compound (this compound) or the positive control (Orlistat). For the control (uninhibited) wells, add 20 µL of the assay buffer containing the same concentration of DMSO.
-
Add 160 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the lipase enzyme solution to each well.
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C, or take endpoint readings after a fixed incubation time.
-
Calculate the percentage of lipase inhibition using the following formula:
-
% Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
References
- 1. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.9.3. Lipase Inhibition Assay [bio-protocol.org]
- 7. 3.8. Pancreatic Lipase Inhibitory Activity Assay In Vitro [bio-protocol.org]
- 8. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.5. Pancreatic lipase inhibitory assay [bio-protocol.org]
Unveiling the Selectivity of Vibralactone B: A Comparative Guide for Serine Hydrolase Inhibition
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a bioactive compound is paramount. This guide provides a comprehensive comparison of Vibralactone B's inhibitory activity against various serine hydrolases, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound, a β-lactone-containing natural product, has garnered significant interest for its potent biological activities. Its primary mechanism of action involves the covalent modification of the active site serine residue in target enzymes, a hallmark of many serine hydrolase inhibitors. While its efficacy against specific targets is well-documented, a thorough understanding of its selectivity across the broad family of serine hydrolases is crucial for its development as a chemical probe or therapeutic lead.
Quantitative Comparison of this compound Inhibition
The inhibitory potency of this compound has been quantified against several key serine hydrolases. The following table summarizes the available IC50 values, providing a snapshot of its selectivity profile.
| Target Serine Hydrolase | Organism/Cell Line | IC50 | Reference |
| Pancreatic Lipase | Porcine | 0.4 µg/mL | [1][2] |
| Caseinolytic peptidase P (ClpP) | Bacterial | Potent covalent inhibitor (specific IC50 not provided) | [1] |
| Acyl-Protein Thioesterase 1 (APT1) | Human (HeLa cells) | Major Target (specific IC50 not provided) | [3] |
| Acyl-Protein Thioesterase 2 (APT2) | Human (HeLa cells) | Major Target (specific IC50 not provided) | [3] |
| 20S Proteasome (Chymotrypsin-like activity) | Human | > 1 mM | [3] |
Notably, this compound displays a significant degree of selectivity. While it potently inhibits pancreatic lipase, it shows negligible activity against the 20S proteasome, a major cellular protease complex. For comparison, the structurally similar β-lactone natural product, omuralide, is a potent proteasome inhibitor with an IC50 value of 47 nM.[3] This stark difference highlights the nuanced structural determinants of β-lactone selectivity. In HeLa cells, the primary targets of this compound have been identified as acyl-protein thioesterases 1 and 2 (APT1 and APT2), enzymes involved in the regulation of protein palmitoylation.[3]
Experimental Protocols
To facilitate further investigation and comparative studies, detailed methodologies for assessing this compound's activity against its key targets are provided below.
Pancreatic Lipase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of porcine pancreatic lipase.
Materials:
-
Porcine pancreatic lipase (Sigma-Aldrich)
-
p-Nitrophenyl butyrate (pNPB) as substrate
-
Tris-HCl buffer (pH 8.5)
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.
-
Prepare various concentrations of this compound by serial dilution in DMSO.
-
In a 96-well plate, add the lipase solution to each well.
-
Add the desired concentration of this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPB substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for a set duration (e.g., 10 minutes) using a microplate reader. The rate of p-nitrophenol production is proportional to the lipase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a wide range of active enzymes in a complex proteome.
Materials:
-
Cells or tissue lysates of interest
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest cells or tissues and prepare a soluble lysate using an appropriate lysis buffer. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Treat the aliquots with varying concentrations of this compound (or other inhibitors) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Probe Labeling: Add the broad-spectrum serine hydrolase probe (e.g., FP-Rh) to each proteome sample and incubate for a specified time (e.g., 30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that are not already inhibited by this compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled serine hydrolases by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.
-
Analysis: Compare the fluorescent band intensities between the this compound-treated samples and the vehicle control. A decrease in the intensity of a particular band in the presence of this compound indicates that the corresponding serine hydrolase is a target of the inhibitor. The concentration-dependent decrease in band intensity can be used to estimate the potency of inhibition.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental processes and the known interactions of this compound, the following diagrams have been generated using Graphviz.
References
- 1. A Concise Total Synthesis of (±)-Vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthetic study toward vibralactone [beilstein-journals.org]
- 3. Omuralide and vibralactone: differences in the proteasome- β-lactone-γ-lactam binding scaffold alter target preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vibralactone B and Other Natural Product Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global rise in obesity and related metabolic disorders has intensified the search for effective therapeutic agents. One of the most validated strategies in this area is the inhibition of pancreatic lipase, a key enzyme responsible for the digestion of dietary fats. Orlistat, a derivative of the natural product lipstatin, is the only FDA-approved lipase inhibitor for long-term obesity management. However, its use is often associated with undesirable gastrointestinal side effects, spurring the continued exploration of novel, potent, and safer lipase inhibitors from natural sources.
This guide provides a detailed head-to-head comparison of Vibralactone B, a promising β-lactone-containing natural product, with other prominent natural product lipase inhibitors. The comparison is supported by experimental data on their inhibitory efficacy, mechanisms of action, and the methodologies used for their evaluation.
Quantitative Comparison of Lipase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other natural product lipase inhibitors against pancreatic lipase. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the lipase (e.g., porcine vs. human).
| Inhibitor | Class | Source Organism/Origin | IC50 Value (µM) | Lipase Source |
| This compound | β-Lactone | Boreosteum vibrans (Basidiomycete Fungus) | ~1.4 (0.4 µg/mL)[1][2] | Porcine Pancreatic Lipase |
| Orlistat | β-Lactone (Lipstatin derivative) | Streptomyces toxytricini (Bacteria) | 0.001-0.73 µg/mL[3][4][5] | Porcine/Human Pancreatic Lipase |
| Lipstatin | β-Lactone | Streptomyces toxytricini (Bacteria) | 0.14[6][7][8] | Porcine Pancreatic Lipase |
| Ebelactone A | β-Lactone | Streptomyces aburaviensis (Bacteria) | ~0.005 (3 ng/mL)[9] | Porcine Pancreatic Lipase |
| Ebelactone B | β-Lactone | Streptomyces aburaviensis (Bacteria) | ~0.001 (0.8 ng/mL)[9][10] | Porcine Pancreatic Lipase |
| Panclicin A | β-Lactone | Streptomyces sp. NR 0619 (Bacteria) | 2.9[9][11] | Porcine Pancreatic Lipase |
| Panclicin B | β-Lactone | Streptomyces sp. NR 0619 (Bacteria) | 2.6[9][11] | Porcine Pancreatic Lipase |
| Panclicin C | β-Lactone | Streptomyces sp. NR 0619 (Bacteria) | 0.62[9][11] | Porcine Pancreatic Lipase |
| Panclicin D | β-Lactone | Streptomyces sp. NR 0619 (Bacteria) | 0.66[9][11] | Porcine Pancreatic Lipase |
| Panclicin E | β-Lactone | Streptomyces sp. NR 0619 (Bacteria) | 0.89[9][11] | Porcine Pancreatic Lipase |
| (-)-Epigallocatechin gallate (EGCG) | Flavonoid (Catechin) | Green Tea (Camellia sinensis) | 0.349 - 7.5[12][13][14] | Porcine Pancreatic Lipase |
| (-)-Epicatechin gallate (ECG) | Flavonoid (Catechin) | Green Tea (Camellia sinensis) | Similar to EGCG[14] | Porcine Pancreatic Lipase |
| Myricetin | Flavonoid (Flavonol) | Berries, vegetables, teas | Varies, can be sequestered by aggregates[15][16] | Porcine Pancreatic Lipase |
| Quercetin | Flavonoid (Flavonol) | Fruits, vegetables, grains | 70 µg/mL - 128 µM[9][17] | Porcine Pancreatic Lipase |
Mechanism of Action: A Tale of Two Chemistries
The mechanism by which natural products inhibit pancreatic lipase varies significantly, largely dependent on their chemical structures.
β-Lactone Inhibitors: Covalent Modification
This compound, along with Orlistat, Lipstatin, Ebelactones, and Panclicins, belongs to the class of β-lactone inhibitors.[2][9] These compounds are mechanism-based inhibitors that form a covalent bond with the catalytic serine residue (Ser152) in the active site of pancreatic lipase.[18][19] This acylation of the active site renders the enzyme inactive, thereby preventing the hydrolysis of dietary triglycerides. The inhibition by β-lactones is typically irreversible or very slowly reversible.
Caption: Mechanism of irreversible inhibition by β-lactone compounds.
Polyphenolic Inhibitors: Non-Covalent Interactions
In contrast, polyphenolic compounds such as flavonoids (e.g., EGCG, quercetin, myricetin) inhibit pancreatic lipase through non-covalent interactions.[12][17] These interactions can include hydrogen bonding and hydrophobic interactions with amino acid residues in or near the active site of the enzyme. This mode of inhibition is typically reversible. Some studies suggest that the galloyl moiety in catechins like EGCG is crucial for their inhibitory activity.[12] The mechanism for some flavonoids, like myricetin, can also involve the formation of aggregates that sequester the enzyme.[15]
Experimental Protocols: Assaying for Lipase Inhibition
The determination of a compound's lipase inhibitory activity is commonly performed using in vitro assays. A generalized protocol based on the use of a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), is described below.
Principle
Pancreatic lipase hydrolyzes the substrate pNPP to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength (typically 405-415 nm).[20][21] The rate of p-nitrophenol formation is proportional to the lipase activity. In the presence of an inhibitor, the rate of this reaction decreases.
Materials
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl palmitate (pNPP)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor compound (e.g., this compound, dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of PPL in Tris-HCl buffer.
-
Prepare a stock solution of pNPP in a suitable solvent (e.g., isopropanol).
-
Prepare serial dilutions of the inhibitor stock solution.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution at various concentrations (or solvent for the control)
-
PPL solution
-
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the pNPP substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Caption: Workflow for a typical in vitro pancreatic lipase inhibition assay.
Conclusion and Future Perspectives
This compound and other β-lactone-containing natural products demonstrate potent, often irreversible, inhibition of pancreatic lipase, making them highly attractive lead compounds for the development of new anti-obesity drugs. Their covalent mechanism of action can lead to prolonged therapeutic effects. On the other hand, non-covalent inhibitors like flavonoids, while generally less potent, may offer a better safety profile due to their reversible nature.
The development of synthetic analogs of Vibralactone has already shown the potential to dramatically increase its inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range.[22][23] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising natural product scaffolds to develop next-generation lipase inhibitors with improved efficacy and reduced side effects compared to currently available therapies. Further in vivo studies are essential to validate the therapeutic potential of these compounds in preclinical models of obesity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic study toward vibralactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Lipstatin, an inhibitor of pancreatic lipase, produced by Streptomyces toxytricini. I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of ebelactone B, a lipase inhibitor, on intestinal fat absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panclicins, novel pancreatic lipase inhibitors. I. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase | PLOS One [journals.plos.org]
- 14. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Structure-activity relationship of dietary flavonoids on pancreatic lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Structure-Based Optimization and Biological Evaluation of Pancreatic Lipase Inhibitors as Novel Potential Antiobesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. integrativebiology.ac.cn [integrativebiology.ac.cn]
Safety Operating Guide
Prudent Disposal of Vibralactone B: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Vibralactone B must adhere to stringent safety protocols, not only during its application in research but also through to its final disposal. As a biologically active β-lactone compound, improper disposal can pose risks to both personnel and the environment. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound, ensuring the well-being of laboratory staff and adherence to regulatory standards.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | (1R,5S)-3-(hydroxymethyl)-1-(3-methylbut-2-enyl)-6-oxabicyclo[3.2.0]hept-2-en-7-one |
| Physical Description | Not explicitly available, but likely a solid or oil at room temperature. |
| Solubility | Not explicitly available, but its structure suggests solubility in organic solvents. |
Experimental Protocols: Proper Disposal Procedures
The following procedures are based on best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with all federal, state, and local regulations.[2]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous trash.
-
Segregate waste into the following categories:
-
Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, paper towels).
-
Liquid Waste: Solutions containing this compound, solvent rinses of contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
-
3. Solid Waste Disposal:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's policy.
4. Liquid Waste Disposal:
-
Collect all liquid waste in a dedicated, leak-proof, and sealable hazardous waste container.
-
The container should be made of a material compatible with the solvents used.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent composition, and an approximate concentration of the active compound.
5. Sharps Waste Disposal:
-
Place all contaminated sharps directly into an approved, puncture-resistant sharps container.
-
Do not recap, bend, or break needles.
-
Label the sharps container with "Hazardous Waste" and "Sharps," and indicate that it contains this compound.
6. Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After rinsing, the glassware can typically be washed with soap and water.
7. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2]
-
Collect the absorbent material into a sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
For large spills, contact your institution's EHS department immediately.
8. Storage of Waste:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Keep containers tightly closed when not in use.
9. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[2]
-
Ensure all required paperwork is completed accurately.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Handling Guidelines for Vibralactone B
Date of Compilation: 2025-11-18
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Vibralactone B. As a specific Safety Data Sheet (SDS) for this compound is not currently available, this guidance is based on established safety protocols for handling research chemicals of unknown toxicity and data from structurally related compounds. All personnel must treat this compound as a potentially hazardous substance.
Hazard Identification and Precautionary Measures
The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be harmful. Potential hazards could include skin and eye irritation, respiratory tract irritation if inhaled, and potential toxicity if ingested.[1][2] All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures should be conducted to ensure the appropriate level of PPE is utilized.[4][5] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical splash goggles and a face shield should be worn over safety glasses.[4][6] | To protect eyes and face from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for defects before use and changed immediately if contaminated or compromised. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[4][6][7] | To prevent skin contact with the compound. |
| Body Protection | A flame-resistant laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.[3][6] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid or volatile this compound should be performed in a certified chemical fume hood. If procedures with a high potential for aerosol generation cannot be conducted in a fume hood, a risk assessment should be performed to determine if additional respiratory protection (e.g., an N95 respirator or a powered air-purifying respirator) is necessary. | To prevent inhalation of the compound. |
| Foot Protection | Fully enclosed, chemical-resistant shoes must be worn in the laboratory. | To protect feet from spills and falling objects. |
Illustrative Physical and Chemical Properties (Using gamma-Butyrolactone as a Surrogate)
Specific quantitative data for this compound is not available. The following table provides data for gamma-Butyrolactone (GBL), a structurally related lactone, for illustrative purposes only. These values should not be considered representative of this compound.
| Property | Value for gamma-Butyrolactone (GBL) | Reference |
| Molecular Formula | C4H6O2 | [7][8] |
| Molar Mass | 86.09 g/mol | [8] |
| Appearance | Colorless, oily liquid | [9][10] |
| Boiling Point | 204-205 °C | [7][9] |
| Melting Point | -45 °C | [9] |
| Density | 1.12 g/mL at 25 °C | [9] |
| Solubility | Miscible with water, alcohol, ether, acetone, and benzene. | [8][10] |
| Vapor Pressure | 1.5 mmHg at 20 °C |
Safe Handling and Storage
-
Handling: All manipulations of this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid direct contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[11]
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[2] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste. Dispose of this waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.[1] Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
If ingested: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Visual Guidance
The following diagrams illustrate the general workflow for safely handling a research chemical of unknown toxicity.
Caption: General workflow for safely handling a chemical of unknown toxicity.
References
- 1. louisville.edu [louisville.edu]
- 2. twu.edu [twu.edu]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Gamma Butyrolactone CAS#: 96-48-0 [m.chemicalbook.com]
- 8. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 9. Gamma Butyrolactone | 96-48-0 [chemicalbook.com]
- 10. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
